Formic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
formic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O2, HCOOH | |
| Record name | FORMIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3513 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FORMIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | formic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Formic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14523-98-9, Array | |
| Record name | Formic acid, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14523-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Formic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2024115 | |
| Record name | Formic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.025 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Formic acid appears as a colorless liquid with a pungent odor. Flash point 156 °F. Density 10.2 lb / gal. Corrosive to metals and tissue., Liquid; Water or Solvent Wet Solid, Colorless liquid with a pungent, penetrating odor. [Note: Often used in an aqueous solution.]; [NIOSH], Liquid, COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR., colourless, highly corrosive liquid/characteristic pungent odour, Colorless liquid with a pungent, penetrating odor., Colorless liquid with a pungent, penetrating odor. [Note: Often used in an aqueous solution.] | |
| Record name | FORMIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3513 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/497 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Formic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000142 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | FORMIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Formic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | FORMIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/468 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Formic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
213.3 °F at 760 mmHg (NTP, 1992), 101 °C, 224 °F (90% solution) | |
| Record name | FORMIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3513 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FORMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FORMIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/468 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Formic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
156 °F (NTP, 1992), 156 °F, 156 °F (69 °C) (closed cup); 90% soln: 122 °F (50 °C) (closed cup), 138 °F, open cup, 69 °C, 122 °F (90% solution, open-cup), (oc) 122 °F (90% solution) | |
| Record name | FORMIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3513 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/497 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FORMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FORMIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/468 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Formic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with ether, acetone, ethyl acetate, methanol, ethanol; partially soluble in benzene, toluene, xylenes, Dissolves to the extent of about 10% in benzene, toluene, and xylenes, and to a lesser extent in aliphatic hydrocarbons., Miscible with water, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, glycerin, ether, Miscible | |
| Record name | FORMIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3513 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FORMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Formic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000142 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | FORMIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Formic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Formic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.22 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.220 at 20 °C/4 °C, Bulk density 10.16 lb/gal at 20 °C, Relative density of the vapor/air mixture at 20 °C (air = 1): 1.03, Relative density (water = 1): 1.2, 1.2, 1.22 (90% solution) | |
| Record name | FORMIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3513 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FORMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Formic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | FORMIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/468 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Formic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.59 (Air = 1), Relative vapor density (air = 1): 1.6, 1.6 | |
| Record name | FORMIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3513 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FORMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FORMIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/468 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
35 mmHg at 68 °F ; 200 mmHg at 142.5 °F (NTP, 1992), 42.6 [mmHg], 42.59 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 4.6, 35 mmHg | |
| Record name | FORMIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3513 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Formic acid | |
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| Record name | Formic acid | |
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Impurities |
Specifications of technical grade of formic acid (max): < 0.8 wt% acetic acid; < 20 ppm chlorides; < 5 ppm heavy metals; < 3 ppm iron; & < 10 ppm sulfates. Commercial grade have the same specifications but contain no acetic acid. Pharmaceutical grade: 0.4% acetic acid; 0.5% water; 5% toluene; 5% chlorides; 5% heavy metals; 3% iron; 10% sulfates. /From table/ | |
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Color/Form |
Colorless fuming liquid, Colorless liquid [Note: Often used in an aqueous solution] | |
CAS No. |
64-18-6 | |
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Melting Point |
47.1 °F (NTP, 1992), 8.3 °C, 8.4 °C, 8 °C, 20 °F (90% solution) | |
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Advanced Synthetic Methodologies for Formic Acid Production
Electrochemical Reduction of Carbon Dioxide to Formic Acid
The electrochemical reduction of carbon dioxide (CO₂RR) to this compound (HCOOH) is a key area of research due to this compound's role as a chemical feedstock and a potential hydrogen storage medium. nrel.govoaepublish.com The process involves the transfer of two electrons and two protons to a CO₂ molecule. However, achieving high selectivity and efficiency is challenging due to the chemical inertness of CO₂ and competition from the hydrogen evolution reaction (HER). mdpi.comacs.org The development of advanced catalysts, optimized electrolyzer designs, and precise control over reaction conditions are crucial for making this technology viable.
Catalyst Design and Performance for CO2 Electroreduction
The catalyst is central to the CO₂RR process, as it dictates the reaction pathway, lowers the required overpotential, and determines the selectivity towards this compound over other potential products like carbon monoxide or methane (B114726). aip.orgresearchgate.net
Post-transition metals are widely recognized for their high selectivity in reducing carbon dioxide to formate (B1220265)/formic acid. aip.org Metals such as Tin (Sn), Lead (Pb), Bismuth (Bi), and Indium (In) have been shown to favor the formation of a *HCOO intermediate, leading to high Faradaic efficiencies for formate. oaepublish.commdpi.com
Tin (Sn): Tin-based materials are among the most effective and studied catalysts for this compound production due to their high selectivity, low toxicity, and abundance. nrel.govnanoge.org Tin oxide (SnO₂) nanostructures have demonstrated impressive performance, achieving formate Faradaic efficiencies of 71–81% and sustained operation at industrial-scale current densities (500 mA cm⁻²) in electrolyzer cells. nrel.gov Research indicates that metallic Sn is the active site during the reaction. nrel.gov
Bismuth (Bi): Bismuth-based catalysts are noted for their ability to produce formate at low overpotentials with high stability in neutral aqueous media. core.ac.ukresearchgate.net Nanostructured Bi dendrites have achieved remarkable Faradaic efficiencies of up to 96.4%. core.ac.uk
Lead (Pb): Lead catalysts also show good selectivity for formate production. inrs.ca Dendritic, porous Pb films have been developed to increase the electrochemically active surface area, enhancing catalytic activity. inrs.ca
Copper (Cu): While copper is uniquely capable of catalyzing the formation of multi-carbon products like ethylene (B1197577) and ethanol (B145695), its selectivity can be tuned. oaepublish.com By creating specific nanostructures or alloys, the reaction pathway can be steered towards C₁ products. oaepublish.com For instance, sulfur-doped metallic copper, derived from the reconstruction of CuS nanocages, has demonstrated formate Faradaic efficiencies exceeding 90%. chinesechemsoc.org
| Catalyst System | Max. Faradaic Efficiency (FE) for Formate | Current Density (mA cm⁻²) | Potential (V vs. RHE) | Reference |
| SnO₂ Nanospheres | ~75% | 500 | - | nrel.gov |
| Bi Nanodendrites | 96.4% | 15.2 | -1.8 (vs Ag/AgCl) | core.ac.uk |
| CuS Hollow Polyhedrons | >90% | - | -0.5 to -0.8 | chinesechemsoc.org |
| Indium Cyanamide (InNCN) | ~96% | 250 | -0.72 | acs.org |
The development of catalysts from earth-abundant, non-noble metals is crucial for economic viability. While post-transition metals are a key focus, other 3d-transition metals are also being explored. acs.org Catalysts based on Nickel (Ni), Cobalt (Co), and Iron (Fe) have been tested for CO₂RR. researchgate.netcsic.es Often, these metals are incorporated into larger structures like metal-organic frameworks or molecular complexes to tune their catalytic properties. For example, cobalt phthalocyanine (B1677752) has been used in flow cells to selectively produce carbon monoxide, but modifications to the catalyst and reaction environment can alter product selectivity. lboro.ac.uk While these metals typically favor HER or CO production, specific formulations, such as mesostructured Cu/FDU-15-350 materials, have shown activity for this compound production with a 22% Faradaic efficiency at a low overpotential of 290 mV. researchgate.net
Engineering the catalyst at the nanoscale is a primary strategy for enhancing performance. uq.edu.au Nanostructuring increases the number of active sites and can expose specific crystal facets that are more favorable for the desired reaction pathway. mdpi.com
Dendritic Structures: Dendrite-structured catalysts, such as those made from Pb or Bi, offer a large surface area and a high density of sharp tips and edges. researchgate.netinrs.ca These features can enhance local electric fields and improve mass transport, leading to higher activity and selectivity. inrs.ca
Hollow Architectures: Hierarchical hollow structures, like CuS hollow polyhedrons, provide a high surface area and undergo reconstruction during the reaction to form highly active catalysts. chinesechemsoc.org Three-dimensional hollow nanospheres of SnO₂ have also been shown to prevent nanoparticle aggregation during operation, leading to better long-term stability and performance. nrel.gov
Alloying and Doping: Combining metals to form alloys or doping a catalyst with heteroatoms can modulate its electronic structure and surface chemistry. oaepublish.comaip.org For example, alloying Pd with Sn can suppress CO formation and enhance this compound selectivity. sciopen.com Sulfur-doping in copper has been shown to boost water activation, promoting formate production. chinesechemsoc.org
Electrolyzer Cell Configurations and Efficiency Optimization
H-type Cells: These are two-compartment cells separated by a membrane, commonly used in laboratory research for initial catalyst screening. lindholmen.se While simple, they typically suffer from low current densities and are not suited for industrial applications. dioxidematerials.com
Flow Cells: Flow cells, often employing gas diffusion electrodes (GDEs), are designed for continuous operation at higher current densities. lboro.ac.ukacs.org In a GDE setup, gaseous CO₂ is fed to the cathode from the back, allowing it to react at a three-phase boundary (gas-liquid-solid), which significantly improves mass transport and overcomes the low solubility of CO₂ in aqueous electrolytes. dioxidematerials.com This configuration is considered essential for bringing CO₂ electrolysis closer to industrial application. dioxidematerials.com
Membrane Electrode Assembly (MEA): MEA-based electrolyzers represent a more advanced design where the anode, cathode, and membrane are pressed together into a single unit. This minimizes ohmic losses and allows for very high current densities. nrel.gov
Multi-Compartment Reactors: While two-compartment reactors are common, three-compartment cells have been designed to produce high-purity this compound directly. up45.ac.idfuelcellstore.com In this setup, formate anions produced at the cathode and protons from the anode migrate into a central compartment, where they combine to form this compound, separating it from the electrolytes. up45.ac.idfuelcellstore.com
| Electrolyzer Configuration | Key Features | Advantages | Disadvantages | Reference |
| H-type Cell | Two compartments separated by a membrane. | Simple design for catalyst screening. | Low current density, not for continuous operation. | lindholmen.se |
| Flow Cell with GDE | Continuous electrolyte flow; Gas Diffusion Electrode (GDE). | High current densities, overcomes CO₂ solubility limits. | More complex system design. | acs.orgdioxidematerials.com |
| Three-Compartment Cell | Anode, cathode, and central product compartment. | Produces pure this compound directly. | Increased cell complexity and potential for higher voltage drop. | up45.ac.idfuelcellstore.com |
Efficiency is further optimized by the choice of ion-exchange membranes. Anion exchange membranes (AEMs) allow formate to pass from the cathode, while cation exchange membranes (CEMs) allow proton transport from the anode. acs.orgup45.ac.id Bipolar membranes (BPMs), which combine an AEM and a CEM, can also be used to maintain different pH environments in the anode and cathode compartments, which can help suppress the competing HER. acs.org
Influence of Reaction Parameters on this compound Yield and Selectivity
Optimizing operating conditions is critical for maximizing the efficiency of this compound production. Several key parameters have a significant influence on the reaction outcome.
Applied Potential: The cathodic potential determines the driving force for the reaction. At more negative potentials, the current density and reaction rate generally increase. nanoge.orggoogle.com However, an excessively negative potential can favor the hydrogen evolution reaction (HER), thus decreasing the Faradaic efficiency for this compound. nanoge.org Each catalyst system has an optimal potential window for maximizing formate selectivity.
CO₂ Pressure: Increasing the partial pressure of CO₂ enhances its concentration in the electrolyte, which can significantly boost the reaction rate and selectivity towards this compound. mdpi.com Operating at elevated pressures (e.g., 60 atm) has been shown to achieve nearly 100% Faradaic efficiency for HCOOH at a high current density of 200 mA cm⁻². mdpi.com
Electrolyte Composition and pH: The electrolyte provides ionic conductivity and can act as a proton source. The choice of cation (e.g., Li⁺, K⁺, Cs⁺) and its concentration can influence the reaction by altering the structure of the electrochemical double layer at the electrode surface. nanoge.org The pH of the electrolyte is also crucial; alkaline conditions can suppress HER, but the product is formate salt rather than this compound. acs.org Operating in mildly acidic or neutral conditions is often a trade-off to achieve a balance between HER suppression and direct acid formation. nanoge.org
Temperature: Temperature affects reaction kinetics and CO₂ solubility. While higher temperatures can increase reaction rates, they also decrease the solubility of CO₂ in aqueous electrolytes, creating a complex relationship that must be optimized for each specific system. bohrium.com
| Parameter | Effect on this compound Production | Explanation | Reference |
| Applied Potential | Affects rate and selectivity. | Higher overpotential increases rate but can favor competing HER. | nanoge.orggoogle.com |
| CO₂ Pressure | Higher pressure increases yield and selectivity. | Increases dissolved CO₂ concentration, favoring CO₂RR over HER. | mdpi.comacs.org |
| Electrolyte | Cation size and concentration influence activity. | Affects the electrochemical double layer and local reactant concentration. | nanoge.org |
| pH | Influences HER and product form (acid vs. salt). | Alkaline pH suppresses HER but yields formate; acidic pH is needed for this compound. | acs.orgbohrium.com |
Integration with Renewable Electricity for Sustainable Production
The synthesis of this compound from carbon dioxide (CO₂) is increasingly being coupled with renewable electricity sources to create a sustainable and carbon-neutral production cycle. voltachem.comdens.one This approach primarily utilizes electrochemical CO₂ reduction (CO₂RR), where electrical energy, ideally from sources like solar or wind, drives the conversion. voltachem.comnanoge.org By using renewable electricity, the resulting this compound can be considered a carbon-neutral energy carrier. voltachem.com
The core of this technology is the electrolyzer cell, often employing a membrane electrode assembly (MEA). nrel.govenergy.gov In this setup, an electrical potential is applied, causing the reduction of CO₂ into various chemical products, including this compound. nrel.govenergy.gov Researchers have made significant strides in developing efficient and durable systems for this conversion. nrel.gov
One notable advancement is the development of a novel perforated cation exchange membrane architecture, which has demonstrated high energy efficiency and durability in producing this compound from CO₂. nrel.gov This system, developed by researchers at the National Renewable Energy Laboratory (NREL) and other institutions, represents a scalable solution that could make the electrochemical conversion of CO₂ economically viable. nrel.govenergy.gov The process is designed to be integrated with the grid, providing stability and linking renewable energy generation with the chemical industry. bbeu.org
Techno-economic analyses have confirmed the potential economic viability of this process, particularly if it can be scaled to industrial applications and the cost of green hydrogen meets projected targets. energy.gov The use of commercially available catalysts and polymer membrane materials in these advanced MEA designs could accelerate the transition to large-scale commercialization. energy.gov This method of production positions this compound as a key intermediate for the chemical and biomanufacturing industries and as a potential input for creating sustainable aviation fuels. nrel.govbioenergyinternational.com
Catalytic Hydrogenation of Carbon Dioxide to this compound
The catalytic hydrogenation of CO₂ to this compound is a cornerstone of CO₂ utilization strategies. This process typically occurs at lower temperatures in homogeneous systems compared to heterogeneous ones. pesd.ro
Homogeneous Catalysis in CO₂ Hydrogenation
Homogeneous catalysis for CO₂ hydrogenation involves the use of soluble organometallic complexes. These catalysts have been the subject of extensive research, leading to highly efficient systems for this compound synthesis.
Transition Metal Complexes (e.g., Ru(II), Ir, Mn(I)-PN5P, Fe(II)-PN5P)
A variety of transition metals have been successfully employed as the active center in homogeneous catalysts for CO₂ hydrogenation to this compound.
Ruthenium (Ru): Ruthenium-based complexes are among the most studied and efficient catalysts for this transformation. pesd.ro For instance, Ru(II) complexes bearing tris(phosphine) ligands have been shown to facilitate direct CO₂ hydrogenation to this compound. nih.gov DFT calculations have been used to study complexes like Ru(II)-PN5P to understand the reaction mechanism. mdpi.com
Iridium (Ir): Iridium complexes, particularly half-sandwich complexes with ligands like 4,4´-dihydroxy-bipyridine (DHBP), are excellent catalysts for the hydrogenation of CO₂ to this compound. unizar.es These catalysts can achieve quantitative hydrogenation in acidic media without requiring additives. unizar.es
Manganese (Mn) and Iron (Fe): In the quest for more earth-abundant and cost-effective catalysts, significant progress has been made with non-precious metals. In 2022, a Mn(I)-PN5P complex was reported to achieve reversible hydrogenation of CO₂ to this compound with outstanding activity and reusability. mdpi.com Theoretical studies have also explored the potential of Fe(II)-PN5P complexes as an alternative to manganese, showing promise for this transformation. mdpi.com
The table below summarizes the performance of selected transition metal complexes in the hydrogenation of CO₂ to this compound.
| Catalyst | Conditions | Turnover Number (TON) / Turnover Frequency (TOF) | Reference |
|---|---|---|---|
| Mn(I)-PN5P | H₂O:THF = 1:1 | TON = 230,000 | mdpi.com |
| Ru-PNP complex | 120 °C, 40 bar, DMF solvent, DBU base | TOF = 1,100,000 h⁻¹ | mdpi.com |
| [Cp*Ir(N,N')Cl]Cl | 80 °C, 5.0 MPa H₂/CO₂ (1:1), water | Initial TOF > 13,000 h⁻¹ | rsc.org |
Ligand Design and Electronic Tuning Effects
The rational design of ligands is crucial for developing highly active and selective catalysts. nih.gov The electronic properties and functionalities of the ligands can be tuned to enhance catalytic performance. nih.gov A key strategy involves designing ligands that can activate H₂ and increase the hydricity of the resulting metal hydrides, which facilitates the crucial step of hydride insertion into CO₂. nih.gov
For example, the introduction of electron-donating substituents on ligands, such as the hydroxyl (-OH) group on bipyridine or pyrazole (B372694) moieties in iridium complexes, has been shown to significantly improve catalytic activity. osti.govosti.gov The hydroxyl groups can enhance performance through the electronic effect of the corresponding oxyanions and a "pendent-base" effect via secondary coordination sphere interactions. osti.gov In Ru(II) catalysts, the use of PMe₃ ligands, which are strong electron donors, results in more favorable reaction energetics compared to weaker donors like PH₃. acs.org The development of pincer ligands, such as the PN5P system, has also been instrumental in creating robust and highly active catalysts based on both precious and non-precious metals like Mn(I) and Fe(II). mdpi.comresearchgate.net
Mechanistic Pathways of Formate/Formic Acid Formation (e.g., CO₂ insertion, hydride addition, formate rotation)
The primary mechanistic debate often centers on the initial activation of CO₂. Two main pathways are considered:
CO₂ Insertion: In this pathway, the CO₂ molecule inserts directly into a metal-hydride (M-H) bond of the catalyst. pesd.ronih.gov This step is often facile and leads to the formation of a metal-formate intermediate. pesd.ro For coordinatively unsaturated complexes, this typically occurs through an inner-sphere mechanism where CO₂ first coordinates to the metal. nih.gov
Hydride Addition: For coordinatively saturated complexes, an outer-sphere mechanism is more likely, where the hydride from the metal complex directly attacks the carbon atom of the CO₂ molecule without prior coordination. nih.gov
Solvent Effects and Reaction Kinetics (e.g., aqueous, alcohol, scCO₂)
The choice of solvent plays a critical role in the catalytic hydrogenation of CO₂, influencing reaction rates, selectivity, and even the reaction mechanism itself. pnnl.gov
Aqueous and Alcohol Solvents: Water is an attractive green solvent, and its presence, even as a co-solvent, can accelerate the rate of this compound production. pnnl.gov In aqueous solutions, the reaction is thermodynamically more favorable, especially in the presence of a base. unizar.es The hydrogenation of CO₂ in alcohol solvents can lead to the formation of this compound esters. pesd.ro For example, using methanol (B129727) as a solvent with a ruthenium catalyst can efficiently produce methyl formate. pesd.rokuleuven.be Kinetic studies using a Ru-hydrotalcite catalyst in a methanol-water mixture showed that the rate of this compound formation is first order with respect to the catalyst amount and the partial pressures of CO₂ and H₂. rsc.org
Supercritical CO₂ (scCO₂): Performing the hydrogenation in supercritical CO₂ offers several advantages. The high miscibility of H₂ in scCO₂ leads to a high concentration of the reactant, which can significantly enhance the reaction rate. acs.org Rapid and selective hydrogenation to this compound with turnover frequencies exceeding 4000 h⁻¹ has been achieved in scCO₂ using ruthenium catalysts. acs.org The high diffusion rates and weak catalyst solvation in the supercritical medium contribute to these high reaction rates. acs.org
The table below provides a comparative overview of solvent effects on CO₂ hydrogenation.
| Solvent System | Key Observations | Reference |
|---|---|---|
| Aqueous | Thermodynamically favorable; can accelerate reaction rates. | unizar.espnnl.gov |
| Alcohol (e.g., Methanol) | Can lead to the formation of formate esters. | pesd.rokuleuven.be |
| Supercritical CO₂ (scCO₂) | High miscibility of H₂ enhances reaction rates significantly. | acs.org |
| Dimethyl Sulfoxide (DMSO) | Increased yield of this compound due to improved reaction thermodynamics. | pesd.ro |
Heterogeneous Catalysis in CO2 Hydrogenation
The hydrogenation of carbon dioxide (CO2) to this compound using heterogeneous catalysts represents a promising avenue for CO2 utilization and the production of a valuable chemical. rsc.orgnsu.ru This process typically involves the reaction of CO2 and hydrogen (H2) over a solid catalyst, often a supported metal. nsu.ru
Supported Metal Nanoparticles and Bulk Catalysts
Supported noble metal catalysts, particularly those based on palladium (Pd) and gold (Au), have shown significant promise for the industrial-scale production of this compound due to their high catalytic activity and stability. rsc.org Nanostructured catalysts, such as Au nanoparticles (NPs), are crucial as they can stabilize the support material and prevent agglomeration under the reducing conditions of the reaction. rsc.org For instance, Au/TiO2 catalysts have demonstrated high activity in this process. rsc.org However, bulk metal catalysts like Pd black can suffer from deactivation due to the agglomeration of nanoparticles during the reaction. rsc.org
The catalytic performance is influenced by the particle size of the metal. rsc.org Studies have shown that smaller Au particle sizes correlate with increased catalytic activity. rsc.org This is attributed to a larger surface area and enhanced interaction with the support material, which can lead to more effective generation of hydride species that react with CO2. rsc.org
Influence of Support Materials and Doping
The choice of support material significantly impacts the catalytic activity and stability in CO2 hydrogenation. rsc.org Materials like zirconium dioxide (ZrO2), cerium dioxide (CeO2), and titanium dioxide (TiO2) are commonly used supports. rsc.orgrsc.org Research has shown that for Au nanoparticle catalysts, ZrO2 is a highly effective support. rsc.orgrsc.org The amphoteric nature of ZrO2, possessing both acidic and basic sites, is thought to facilitate the adsorption and activation of CO2 and the desorption of the this compound product. rsc.org In contrast, CeO2 is considered basic and TiO2 nearly neutral. rsc.org The interaction between the metal and the support can also influence the morphology of the metal nanoparticles. rsc.org
Doping the support material can further enhance catalytic performance. Nitrogen-doping of TiO2 (N-doped TiO2) has been shown to improve the activity of Ni-based catalysts for this compound synthesis. rsc.orgrsc.org The synergy between nickel and nitrogen on the TiO2 support leads to significantly higher catalytic activity. rsc.org This is attributed to direct coordination between Ni and N, which enhances the metal-support interaction. rsc.orgresearchgate.net DFT studies have indicated that nitrogen doping on the TiO2 surface provides a more feasible reaction pathway by lowering the activation barriers. researchgate.net
Surface Interactions and Active Site Identification
The interaction between the metal catalyst and the support material is crucial for creating active sites for CO2 hydrogenation. nsu.ru The reaction is believed to occur through the activation of hydrogen on the metal sites and the activation of CO2 or bicarbonate on the support sites. nsu.ru
A notable example of synergistic effects is the Ni-N interaction on N-doped TiO2 supports. rsc.orgresearchgate.net Spectroscopic investigations have confirmed a direct coordination between Ni and N, which is believed to be a key factor for the enhanced catalytic activity. rsc.orgresearchgate.net In this system, it is proposed that CO2 undergoes an insertion reaction with H2 on the Ni(0) active surface, proceeding through a formate intermediate to yield this compound. rsc.org
Density functional theory (DFT) calculations have been employed to understand the reaction mechanisms at a molecular level. rsc.org For Pd(111) surfaces, it has been found that a surface fully covered with chemisorbed hydrogen is highly selective for this compound production via a carboxyl intermediate. rsc.orgresearchgate.net The chemisorbed hydrogen not only acts as a hydrogen reservoir but also creates confined vacancy sites on the surface that facilitate the production and removal of this compound. rsc.orgresearchgate.net
Catalyst Stability and Resistance to Deactivation
Catalyst stability is a critical factor for the industrial viability of CO2 hydrogenation to this compound. rsc.org Deactivation can occur through various mechanisms, including the sintering and leaching of metal nanoparticles. mdpi.combwise.kr For instance, in continuous processes using a Pd/AC catalyst, a gradual decline in activity has been attributed to the partial sintering and leaching of Pd nanoparticles, especially at elevated temperatures. mdpi.combwise.krmdpi.com
Strong interactions between the support and the metal can enhance catalyst stability. mdpi.com Metal oxide and organic material-based supports can improve stability by confining the metal nanoparticles within their pore structures. mdpi.com
Another aspect of catalyst stability is its tolerance to impurities in the feed gas, such as carbon monoxide (CO). Some catalysts have shown notable resistance to deactivation by CO, which is advantageous as it allows for the use of less pure, and therefore cheaper, raw gas feeds. rsc.org Palladium-based catalysts, in particular, are noted for their superior CO tolerance compared to other metals. mdpi.com
Biomass-Derived this compound Synthesis
The production of this compound from renewable biomass resources offers a sustainable alternative to fossil fuel-based methods. acs.orgua.es Hydrothermal conversion is a key technology in this area.
Hydrothermal Conversion of Carbohydrates and Lignocellulosic Biomass
Hydrothermal conversion involves treating biomass with hot, compressed water. rsc.org This method can be applied to various feedstocks, including carbohydrates like glucose and more complex lignocellulosic biomass. rsc.orgresearchgate.netrsc.org
The process can be carried out through hydrothermal oxidation. rsc.orgresearchgate.netrsc.org For example, glucose, a model carbohydrate, can be converted to this compound with high yields in the presence of an oxidant like hydrogen peroxide (H2O2) and an alkali at mild temperatures. rsc.orgresearchgate.netrsc.org One study reported a 75% yield of formate salts from glucose at 250 °C. rsc.orgresearchgate.netrsc.org The alkali is believed to prevent the undesired decomposition of this compound. researchgate.net
Lignocellulosic biomass, which is the most abundant type of biogenic material, can also be converted to this compound through hydrothermal processes. researchgate.netacs.org This typically involves the hydrolysis of cellulose (B213188) and hemicellulose into sugars, which are then further converted. acs.org One-pot processes have been developed where the hydrothermal conversion of lignocellulosic biomass (such as sugarcane bagasse and pine needles) is performed together with the conversion of sodium bicarbonate, achieving formate yields of up to 10% based on the initial biomass concentration. acs.org
Oxidation Pathways from Bio-Oil Feedstocks (e.g., fast pyrolysis of pine wood)
The conversion of lignocellulosic biomass into liquid bio-oil through fast pyrolysis is a key strategy in biorefining. This bio-oil is a complex mixture of oxygenated organic compounds, water, and char. ieabioenergy.comutwente.nl While it can be upgraded into transportation fuels, a promising alternative is the selective valorization of its components into valuable chemicals. researchgate.net The aqueous fraction of bio-oil, in particular, contains a high concentration of water-soluble compounds like glycolaldehyde (B1209225), levoglucosan, and acetol, which can be efficiently converted into this compound through oxidation. researchgate.net
Research has demonstrated the viability of producing this compound from the aqueous phase of bio-oil derived from the fast pyrolysis of pine wood. udt.cl One approach involves wet oxidation, where the aqueous bio-oil is treated with oxygen at elevated temperatures and pressures. In batch experiments using bio-oil from Pinus radiata sawdust, a this compound yield of up to 56% (on a dry basis) was achieved at 170°C and 5.0 MPa after just 30 minutes. researchgate.netudt.cl The intrinsic acidity of the bio-oil aids in the hydrolysis of anhydrosugars, but the addition of an acid catalyst, such as sulfuric acid (1.4 wt%), can enhance the reaction. udt.cl It was noted, however, that the presence of phenolic compounds can be detrimental to the process, making their removal via solvent extraction (e.g., with butyl acetate) a beneficial pre-treatment step. researchgate.netudt.cl
Another effective method is catalytic oxidation using polyoxometalate (POM) catalysts. A study utilizing a Keggin-type polyoxometalate (H₅PV₂Mo₁₀O₄₀) demonstrated the selective oxidation of aqueous phase bio-oil to this compound. researchgate.net The bio-oil, produced from the fast pyrolysis of Pinus radiata sawdust at 530°C, was catalytically oxidized at a lower temperature of 90°C under 30 bar of O₂ for 7 hours. researchgate.net This process successfully converted components like glycolaldehyde and levoglucosan, increasing the this compound content from an initial 1.06 g to 13.27 g per 100 g of bio-oil. researchgate.net This method is advantageous as it uses air or molecular oxygen as an inexpensive and environmentally friendly oxidant. researchgate.net
The table below summarizes key findings from research on this compound production from bio-oil.
| Feedstock (Origin) | Process | Catalyst/Conditions | Key Findings | This compound Yield |
| Bio-oil aqueous phase (Fast pyrolysis of pine wood) | Wet Oxidation | 170°C, 5.0 MPa O₂, 30 min, optional 1.4 wt% H₂SO₄ | Extraction of phenolic compounds with butyl acetate (B1210297) enhanced reaction rate and yield. udt.cl | Up to 56 wt% (dry basis) udt.cl |
| Bio-oil aqueous phase (Fast pyrolysis of Pinus radiata sawdust at 530°C) | Catalytic Oxidation | H₅PV₂Mo₁₀O₄₀, 90°C, 30 bar O₂, 7 h | Selectively oxidized water-soluble compounds like glycolaldehyde and levoglucosan. researchgate.net | 13.27 g per 100 g of bio-oil researchgate.net |
This compound as a Byproduct in Second-Generation Biorefinery Processes
This compound is a significant and common byproduct in various second-generation biorefinery processes that utilize lignocellulosic biomass. rsc.orgtubitak.gov.trfudan.edu.cncjcatal.com These processes aim to deconstruct biomass into its primary components—cellulose, hemicellulose, and lignin (B12514952)—which are then converted into biofuels and biochemicals. bohrium.com During the hydrothermal pretreatment or hydrolysis of lignocellulosic feedstocks, degradation of carbohydrates occurs. nih.gov Sugars such as glucose and xylose, released from cellulose and hemicellulose, can be further converted under elevated temperatures into compounds including 5-(hydroxymethyl)-2-furaldehyde (HMF), furfural (B47365), and levulinic acid, with this compound being a key co-product of these reactions. nih.gov
Several integrated biorefinery concepts highlight the role of this compound. The LEEBio™ process, for instance, uses this compound at temperatures below the boiling point of water to efficiently separate biomass components without significant degradation. bohrium.combioeb.fr In this system, hemicelluloses are extracted as molasses containing this compound, which has applications in animal feed. bioeb.fr
Other processes generate this compound as a direct result of chemical conversions. In a two-step treatment of corn cobs using this compound to produce ethanol and furfural, the residual this compound in the spent liquor acts as a self-catalyst for converting hemicellulose sugars into furfural. repec.org Similarly, the selective oxidation of lignocellulosic biomass can be tailored to produce this compound directly from the hemicellulose and lignin fractions, while preserving the cellulose for other applications. rsc.org Research into this area has explored various polyoxometalate catalysts, with a Lindqvist-type POM (K₅V₃W₃O₁₉) showing selectivity for oxidizing hemicellulose and lignin into this compound. rsc.org
The table below outlines the role of this compound in different biorefinery contexts.
| Biorefinery Process/Strategy | Feedstock | Role/Origin of this compound | Key Outcome |
| Hydrothermal Pretreatment | General Lignocellulosic Biomass | Generated as a degradation product from glucose and xylose at elevated temperatures. nih.gov | A common byproduct alongside furans and other organic acids. nih.gov |
| LEEBio™ Process | General Lignocellulosic Biomass | Used as a solvent to deconstruct biomass; present in the hemicellulose fraction. bohrium.combioeb.fr | Separation of pure cellulose, lignin, and hemicellulose molasses containing this compound. bioeb.fr |
| Integrated Ethanol & Furfural Production | Corn Cobs | Used for pretreatment; residual acid acts as a self-catalyst for furfural production. repec.org | Efficient conversion of carbohydrates into ethanol and furfural. repec.org |
| Selective Oxidation | General Lignocellulosic Biomass (e.g., wood) | Target product from the catalytic oxidation of hemicellulose and lignin fractions. rsc.org | Co-production of this compound and high-grade cellulose. rsc.org |
Catalytic Dehydrogenation of Formic Acid for Hydrogen Production
Homogeneous Catalysis for Selective Hydrogen Release
Homogeneous catalysis offers a pathway for the selective decomposition of formic acid to H₂ and CO₂ with high efficiency. These systems typically operate under milder conditions than their heterogeneous counterparts and exhibit greater selectivity, which is crucial for producing high-purity hydrogen. sci-hub.sescispace.com
A variety of transition-metal-based homogeneous catalysts have been developed for the selective dehydrogenation of this compound. The most effective systems are often based on noble metals like ruthenium (Ru) and iridium (Ir), although significant progress has been made with earth-abundant metals such as iron (Fe). sci-hub.semdpi.com
Ruthenium (Ru) Complexes: Ru-based catalysts, particularly those with water-soluble phosphine (B1218219) ligands like tris(3-sulfonatophenyl)phosphine (TPPTS), have been extensively studied. scielo.br For example, a catalyst generated in situ from RuCl₃ and mTPPTS is highly stable and selective, capable of operating over a wide pressure range. scielo.br Other notable examples include Ru complexes with PNP-pincer ligands and N,N-dimethyl-n-hexylamine, which have achieved high turnover numbers. nih.gov One highly stable Ru(II) catalyst system demonstrated a turnover number (TON) exceeding 1 million in the continuous dehydrogenation of this compound. sci-hub.se
Iridium (Ir) Complexes: Iridium complexes featuring N,N'-bidentate ligands (containing imidazole (B134444) and pyridyl groups) or pincer-type ligands have shown exceptional catalytic activity and stability. acs.org Himeda and colleagues developed Ir catalysts with 4,4′-dihydroxy-2,2′-bipyridine that are highly efficient. mdpi.com In another study, an Iridium catalyst with a PCP pincer ligand achieved a TON of up to 500,000. nih.gov
Iron (Fe) Complexes: Driven by the need for sustainable and cost-effective catalysts, iron-based systems have emerged as a viable alternative to noble metals. Fe complexes with polydentate phosphine ligands (e.g., PP₃) or pincer ligands have demonstrated significant activity. mdpi.comacs.org For instance, an iron complex bearing a PNP-pincer ligand, in the presence of a Lewis acid cocatalyst, achieved a remarkable TON of 1,000,000. nih.gov
The catalytic cycle for this compound dehydrogenation by homogeneous metal complexes generally involves several key steps. While specific pathways can vary depending on the metal center, ligands, and reaction conditions, a widely accepted mechanism proceeds as follows:
Formation of a Formato Complex: The process typically begins with the reaction of the catalyst precursor with a formate (B1220265) ion (HCOO⁻), which is generated from the deprotonation of this compound. This leads to the formation of a metal-formato complex. nih.gov
β-Hydride Elimination: This is often the rate-determining step in the catalytic cycle. mdpi.comnih.gov In this step, the hydrogen atom attached to the carbon of the coordinated formate ligand is transferred to the metal center, forming a metal-hydride species and releasing a molecule of CO₂. mdpi.comnih.gov
Hydrogen Release: The final step involves the release of molecular hydrogen (H₂). This can occur through the reaction of the metal-hydride complex with a proton (H⁺), often from another molecule of this compound or the solvent, which regenerates the active catalytic species. nih.gov
Density functional theory (DFT) calculations have confirmed that the β-hydride elimination pathway is energetically favorable for catalysts like the iron complex [P(CH₂CH₂PPh₂)₃FeH]⁺. nih.gov An alternative, though less common, mechanism involves a direct hydride transfer from the formate ion to the metal center. nih.govnih.gov
The performance of homogeneous catalysts is evaluated based on their activity, longevity, and selectivity. Activity is often expressed as the Turnover Frequency (TOF), which is the number of moles of substrate converted per mole of catalyst per unit time (typically h⁻¹). Longevity is measured by the Turnover Number (TON), the total number of moles of substrate a mole of catalyst can convert before becoming inactive. For this application, high selectivity towards H₂ and CO₂ without the formation of CO is paramount. sci-hub.sescispace.com
Homogeneous catalysts based on Ru, Ir, and Fe have demonstrated exceptional performance metrics, often producing hydrogen with CO levels below detectable limits, making the gas stream suitable for direct use in fuel cells. sci-hub.sescispace.com
| Catalyst Type | Catalyst Complex Example | Max. TON | Max. TOF (h⁻¹) | Reference |
|---|---|---|---|---|
| Ruthenium (Ru) | Ru complex with PNP-pincer ligand | 1,100,000 | 7,330 | nih.gov |
| Ruthenium (Ru) | Ru complex with tppts ligand | >1,000,000 | 460 | sci-hub.se |
| Iridium (Ir) | Ir catalyst with PCP pincer ligand | 500,000 | 20,000 | nih.gov |
| Iridium (Ir) | Ir complex with OH-substituted bipyrimidine ligand | 308,000 | 228,000 | acs.org |
| Iron (Fe) | Fe complex with PNP-pincer ligand + Lewis acid | 1,000,000 | 196,700 | nih.gov |
A key advantage of using this compound for hydrogen storage is the potential for a closed-loop, carbon-neutral energy cycle. This involves the dehydrogenation of this compound to release H₂ and CO₂, followed by the hydrogenation of CO₂ back to this compound. Many of the same homogeneous catalytic systems are capable of facilitating both reactions, demonstrating the principle of reversibility. acs.org
Heterogeneous Catalysis for Hydrogen Generation
Noble Metal Catalysts (e.g., Pd-based, PdAu, Au-based)
Nanoparticle Size, Composition, and Dispersion Effects
The efficiency of heterogeneous catalysts in this compound dehydrogenation is significantly influenced by the size, composition, and dispersion of the metallic nanoparticles on a support material. Research has consistently shown that these parameters can be tailored to enhance catalytic activity and selectivity.
Smaller nanoparticles generally exhibit higher catalytic activity due to a larger surface-area-to-volume ratio, which provides more active sites for the reaction. For instance, a study on carbon-supported palladium (Pd) catalysts demonstrated that controlling the nanoparticle size is crucial for optimizing performance. A series of size-controlled Pd/C catalysts with sizes ranging from 2.5 nm to 4.8 nm showed that catalytic activity continuously declined with increasing particle size. researchgate.net This was attributed not only to the decrease in the number of active sites but also to a thermodynamic effect, where larger particles required higher temperatures to desorb hydrogen. researchgate.net Another study found that Pd nanoparticles with an average size of 3.9 nm exhibited the highest activity in the decomposition of this compound. researchgate.net Similarly, chitosan-derived nitrogen-doped biochar supporting palladium nanoparticles of approximately 2.2–2.6 nm demonstrated excellent catalytic performance. acs.org
The composition of the nanoparticles also plays a critical role. Bimetallic or multimetallic systems often display superior performance compared to their monometallic counterparts due to synergistic effects. researchgate.net For example, AuPd alloy nanoparticles have shown exceptional size-dependent catalytic activity. By decreasing the average size of AuPd nanoparticles from 12.8 nm to 3.8 nm, the initial turnover frequency (TOF) for this compound dehydrogenation at 298 K was enhanced from 14 to 718 h⁻¹. researchgate.net Further optimization of the Au/Pd molar ratio and metal loading increased the initial TOF to 1153 h⁻¹ at the same temperature. researchgate.net Highly dispersed AuPd alloy nanoparticles immobilized on reduced graphene oxide (rGO) achieved a high TOF of 4840 h⁻¹ at 323 K. researchgate.net
Dispersion of the nanoparticles on the support material is equally important. A high dispersion ensures that the maximum number of active sites is available to the reactants. Cold plasma treatment has been shown to be an effective method for synthesizing Pd/C catalysts with small, highly dispersed nanoparticles, leading to enhanced catalytic activity. rsc.orgrsc.org
Interactive Data Table: Effect of Nanoparticle Properties on Catalytic Performance
| Catalyst | Nanoparticle Size (nm) | Support | Temperature (°C) | Initial TOF (h⁻¹) |
| Pd/C | 2.5 | Activated Carbon | 50 | - |
| Pd/C | 4.8 | Activated Carbon | 50 | - |
| Pd/C | 3.9 | Carbon | - | - |
| Pd/C-N | 2.2-2.6 | Chitosan-derived N-doped Carbon | Room Temp | 615 |
| AuPd | 12.8 | Porous Carbon | 25 | 14 |
| AuPd | 3.8 | Porous Carbon | 25 | 718 |
| AuPd/rGO | - | Reduced Graphene Oxide | 50 | 4840 |
| Pd/C-CP | 2.6 | Activated Carbon | 50 | - |
Influence of Support Characteristics (e.g., porous texture, N-doping on carbon, SiO₂, CeO₂, TiO₂, Al₂O₃)
The support material in a heterogeneous catalyst is not merely an inert carrier but actively participates in the catalytic process. Its characteristics, such as porous texture, chemical composition, and surface functionalities, can profoundly influence the performance of the catalyst.
Nitrogen-doping of carbon supports has been shown to significantly enhance the catalytic activity for this compound dehydrogenation. acs.org Nitrogen atoms can act as anchoring sites for metal nanoparticles, leading to smaller particle sizes and better dispersion. acs.org Furthermore, N-doping can modify the electronic properties of the metal, which can enhance its catalytic activity. For instance, Pd nanoparticles supported on N-doped carbon materials have demonstrated higher conversion rates of this compound compared to those on undoped carbon. mdpi.com A Pd/CNZM catalyst, with a nitrogen content of 8.36 wt%, exhibited a high TOF value of 4157 h⁻¹ at 50 °C. acs.org
The choice of metal oxide support also has a significant impact. Supports like cerium dioxide (CeO₂), titanium dioxide (TiO₂), and aluminum oxide (Al₂O₃) can influence the reaction through metal-support interactions. The reaction rates of this compound dehydrogenation over Pd-supported catalysts were found to follow the order of the support's hydrogen spillover capabilities: CeO₂ ≥ TiO₂ > carbon > Al₂O₃ ≈ ZrO₂. acs.org A PdAg-CeO₂ nanocomposite anchored on mesoporous carbon exhibited an exceedingly high TOF of 2272.8 h⁻¹ at 303 K. rsc.org The morphology of the CeO₂ support also plays a role, with a hollow sphere morphology (Pd/CeO₂-H) showing a high TOF value of 870 h⁻¹ at 50 ℃. researchgate.net Ultrafine AuPd alloy nanoparticles anchored on TiO₂ nanosheets also demonstrated superior activity, with a TOF of 592 mol H₂ mol⁻¹ metal h⁻¹ at 25 °C. nih.gov
Ensemble and Ligand Effects on Catalytic Performance
In bimetallic catalysts, the arrangement of different metal atoms on the nanoparticle surface, known as the ensemble effect, can significantly impact catalytic performance. The presence of a second metal can break up large ensembles of the primary metal, creating new active sites with different geometric and electronic properties.
Ligand effects, which arise from electronic interactions between the different metals in an alloy, also play a crucial role. These effects can modify the d-band center of the catalytic metal, influencing its adsorption properties for reactants and intermediates. In homogeneous catalysis, the design of the ligand surrounding the metal center is paramount. For instance, new Iridium complexes with N-(methylsulfonyl)-2-pyridinecarboxamide and N-(phenylsulfonyl)-2-pyridinecarboxamide ligands have shown good stability and high turnover numbers for aqueous this compound dehydrogenation. nih.gov Systematic investigation of ligand effects on direct this compound dehydrogenation revealed that the presence of alkylamino groups on a bipyridine ligand enhanced the catalytic activity. ntu.edu.sg
Non-Noble Metal Catalysts and Earth-Abundant Systems (e.g., Ni-based, Cu-containing, Fe)
While noble metal catalysts, particularly those based on palladium, have shown excellent activity for this compound dehydrogenation, their high cost and scarcity are significant drawbacks for large-scale applications. encyclopedia.pub This has spurred research into the development of catalysts based on more abundant and less expensive non-noble metals such as nickel (Ni), copper (Cu), and iron (Fe).
Nickel-based catalysts supported on nitrogen-doped carbons have shown promising results, with up to a two-fold higher conversion of this compound compared to catalysts on nitrogen-free carbon. mdpi.com This enhancement is attributed to the stabilization of Ni in the form of single Ni²⁺ cations or small atom clusters by the pyridinic nitrogen sites in the support. mdpi.com
Copper-containing catalysts have also been investigated. Mechanistic studies on a copper(I) hydride catalyst have provided insights into the reaction pathway. figshare.com However, these catalysts often require higher temperatures and may be prone to deactivation.
Iron-based catalysts are particularly attractive due to the high abundance and low cost of iron. Homogeneous iron catalysts have been developed that can operate in the absence of a base, a significant advantage for practical applications.
Interactive Data Table: Performance of Non-Noble Metal Catalysts
| Catalyst | Support/Ligand | Temperature (°C) | TOF (h⁻¹) |
| Ni | N-doped Carbon | - | - |
| Mn(tBuPNNOP)(CO)₂ | - | 80 | 8500 |
| Co(II) complexes | - | 150 | - |
Reaction Pathways and Byproduct Formation (Dehydrogenation vs. Dehydration)
The decomposition of this compound can proceed through two main pathways: dehydrogenation and dehydration.
Dehydrogenation: HCOOH → H₂ + CO₂
Dehydration: HCOOH → H₂O + CO
For hydrogen production applications, the dehydrogenation pathway is highly desirable, while the dehydration pathway must be suppressed as it produces carbon monoxide, which can poison fuel cell catalysts. The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity towards the desired pathway.
The reaction mechanism for dehydrogenation on metal surfaces is complex and can involve several steps, including the adsorption of this compound, cleavage of O-H and C-H bonds, and the recombination of hydrogen atoms to form H₂. The exact pathway can vary depending on the catalyst. For example, on Pt and Pd single-atom catalysts supported on graphene, the C-H bond activation pathway is more energetically favorable than the O-H bond activation pathway. chinesechemsoc.org
Catalyst Stability and Resistance to Deactivation
Catalyst stability is a critical factor for the practical application of this compound dehydrogenation. Deactivation can occur through various mechanisms, including poisoning by reaction intermediates or byproducts, sintering of metal nanoparticles, and leaching of the active metal.
Carbon monoxide produced from the competing dehydration reaction is a common catalyst poison. acs.org Therefore, catalysts with high selectivity for dehydrogenation are essential for long-term stability. The presence of adsorbed hydrogen might also lead to the reduction of CO₂ to CO on the metal surface, contributing to deactivation. nih.gov
For iridium-based homogeneous catalysts, deactivation under pressurized conditions has been attributed to ligand dissociation and hydrogen poisoning. pku.edu.cn The addition of excess ligand was found to suppress both deactivation pathways, leading to a significant increase in the reaction rate and catalyst lifetime. pku.edu.cn Deactivated Pd/AC catalysts have been shown to be regenerable to their original activity by drying overnight at 60 °C. researchgate.net
Thermodynamic and Kinetic Considerations in this compound Dehydrogenation
The dehydrogenation of this compound is a thermodynamically favorable process, with a negative Gibbs free energy change (ΔG). However, the reaction has a significant activation energy barrier, necessitating the use of a catalyst.
The kinetics of the reaction are influenced by various factors, including temperature, pressure, and the concentration of reactants. The activation energy for this compound dehydrogenation can vary depending on the catalyst used. For a Pd/C catalyst, the activation energy has been reported to be in the range of 45 to 64 kJ/mol, with larger particles exhibiting a higher activation energy. researchgate.net A Pd/chitosan-derived nitrogen-doped carbon catalyst showed a lower activation energy of 39.15 kJ mol⁻¹. acs.org A Pd/C catalyst treated with cold plasma exhibited an even lower activation energy of 34.6 kJ mol⁻¹. rsc.org
Understanding the thermodynamic and kinetic aspects of this compound dehydrogenation is crucial for designing efficient catalytic systems and optimizing reaction conditions for practical hydrogen production.
Interactive Data Table: Activation Energies for this compound Dehydrogenation
| Catalyst | Support | Activation Energy (kJ/mol) |
| Pd/C | Activated Carbon | 45-64 |
| Pd/C-N | Chitosan-derived N-doped Carbon | 39.15 |
| Pd/C-CP | Activated Carbon | 34.6 |
| AuPd/TiO₂ | TiO₂ Nanosheets | 11.8 |
Formic Acid As a Liquid Organic Hydrogen Carrier Lohc
Conceptual Framework and Advantages of Formic Acid as a Hydrogen Storage Medium
This compound stands out as a hydrogen carrier due to its high volumetric hydrogen density of 53 g H₂/L, which is significantly greater than compressed hydrogen. encyclopedia.pubkuleuven.beencyclopedia.pub It is a liquid under ambient conditions, which simplifies storage and transportation, allowing for the use of existing infrastructure for liquid fuels. iaea.orgacs.orgsci-hub.se One of the key advantages of this compound is its non-toxic and non-flammable nature, especially in diluted forms (less than 78%), making it a safer alternative to other hydrogen storage methods. vupas.euaist.go.jp
The process of hydrogen storage and release using this compound is based on a reversible chemical reaction. Hydrogen is stored by the hydrogenation of carbon dioxide (CO₂) to form this compound. The release of hydrogen is achieved through the dehydrogenation of this compound, which yields hydrogen (H₂) and CO₂. encyclopedia.pubnih.gov This cycle allows for the CO₂ produced during dehydrogenation to be captured and reused for subsequent hydrogenation, creating a closed-loop system. thechemicalengineer.com
Key Advantages of this compound as a Hydrogen Carrier:
High Volumetric Hydrogen Capacity: Stores a significant amount of hydrogen in a small volume. encyclopedia.pubkuleuven.be
Liquid at Ambient Conditions: Easy and safe to store and transport. iaea.orgsci-hub.se
Low Toxicity and Flammability: Safer to handle compared to other hydrogen carriers. vupas.euaist.go.jp
Reversible Storage and Release: Enables a potentially carbon-neutral hydrogen energy cycle. stanford.eduencyclopedia.pub
Moderate Release Conditions: Hydrogen can be released at relatively low temperatures (e.g., 25-80°C), reducing energy input. vupas.euthe-innovation.org
System Integration for Reversible Hydrogen Storage and Release
A complete this compound-based LOHC system involves several key components integrated to facilitate the reversible storage and release of hydrogen. The core of the system consists of two main catalytic processes: the hydrogenation of CO₂ to produce this compound and the dehydrogenation of this compound to release hydrogen. encyclopedia.pubiaea.org
Hydrogenation (Charging):
The synthesis of this compound from CO₂ and H₂ is a critical step. epfl.ch This reaction is typically carried out in the presence of a homogeneous or heterogeneous catalyst. scielo.br Ruthenium-based catalysts, in particular, have shown high activity and selectivity for this transformation. nih.govscielo.br The process can be designed to utilize CO₂ captured from industrial flue gases or directly from the atmosphere, contributing to carbon capture and utilization (CCU) strategies. mdpi.com
Dehydrogenation (Discharging):
For hydrogen release, this compound is decomposed using a catalyst. A variety of catalysts, including those based on noble metals like palladium, platinum, and ruthenium, as well as iron and iridium complexes, have been developed for the selective dehydrogenation of this compound to H₂ and CO₂. scielo.brkubikat.orgmdpi.com The efficiency and selectivity of the catalyst are crucial to avoid the formation of carbon monoxide (CO), which can poison fuel cells. researchgate.net Researchers have developed catalysts that produce CO-free hydrogen, suitable for use in proton-exchange membrane (PEM) fuel cells. researchgate.netnih.gov
An integrated system, such as the HYFORM-PEMFC, combines a hydrogen reformer (for this compound dehydrogenation) with a PEM fuel cell. thechemicalengineer.com This allows for on-demand hydrogen production to generate electricity. thechemicalengineer.comthe-innovation.org The CO₂ co-produced can be captured and recycled, closing the loop. thechemicalengineer.com
Catalyst Research Findings:
| Catalyst Type | Metal | Key Findings | Reference |
| Homogeneous | Iridium (Ir) | High activity and durability for both CO₂ hydrogenation and this compound dehydrogenation. | osti.gov |
| Homogeneous | Ruthenium (Ru) | Widely explored for selective dehydrogenation of this compound to CO₂ and H₂. | scielo.br |
| Heterogeneous | Palladium (Pd) | Effective for liquid-phase decomposition of this compound at mild temperatures. | researchgate.net |
| Heterogeneous | Gold (Au) | Studied for this compound dehydrogenation, often in bimetallic compositions. | researchgate.net |
| Single-Atom | Metal on N-doped carbon | Can exhibit high activity due to stabilized single-atom active sites. | kubikat.org |
Techno-Economic and Life Cycle Assessments of this compound-Based Hydrogen Cycles
The feasibility of using this compound as an LOHC depends on both its economic viability and its environmental impact, which are assessed through techno-economic analyses (TEA) and life cycle assessments (LCA).
Techno-Economic Analysis (TEA):
Life Cycle Assessment (LCA):
This compound as a Syngas Storage Medium
Beyond its role as a hydrogen carrier, this compound can also serve as a storage medium for synthesis gas (syngas), a mixture of hydrogen and carbon monoxide. kuleuven.bepolimi.itrsc.org this compound contains a high concentration of carbon monoxide, approximately 742-744 g CO/L. kuleuven.benih.gov
By controlling the decomposition reaction of this compound, it is possible to produce either H₂ and CO₂ or H₂O and CO. The selectivity towards dehydration (producing CO) or dehydrogenation (producing H₂) depends on the catalyst and reaction conditions. polimi.it This flexibility allows this compound to be a versatile liquid feedstock for chemical production processes that traditionally rely on syngas. topsectorenergie.nl The ability to co-feed this compound into processes like steam reforming of methane (B114726) allows for the adjustment of the H₂:CO ratio in the resulting syngas. nih.gov This makes "liquid syngas" in the form of this compound an attractive option for increasing the sustainability and reducing the carbon footprint of the chemical industry. topsectorenergie.nl
Formic Acid in Atmospheric Chemistry and Environmental Modeling
Atmospheric Formation Mechanisms of Formic Acid
The presence of this compound in the atmosphere is attributed to a combination of direct emissions and secondary formation through complex chemical reactions. nih.gov Chemical production is considered the dominant atmospheric source, with direct emissions from terrestrial and anthropogenic activities accounting for a smaller fraction. chemistryviews.orgnih.gov
A significant pathway for this compound production involves the photo-oxidation of formaldehyde (B43269) (HCHO). sciencedaily.comaeronomie.be Research has identified a multiphase mechanism where formaldehyde, which is naturally formed from the photo-oxidation of volatile organic compounds, dissolves in cloud droplets and reacts with water to form its hydrated form, methanediol (B1200039) (CH₂(OH)₂). sciencedaily.comaeronomie.be A substantial portion of this methanediol is then outgassed from the droplets into the atmosphere. sciencedaily.comaeronomie.be
Once in the gas phase, methanediol reacts with hydroxyl radicals (•OH), often called the "detergent of the atmosphere," in a photochemical process that quantitatively yields this compound. nih.govsciencedaily.com Some studies have suggested this pathway could produce up to four times more this compound than all other known chemical sources combined. nih.govsciencedaily.comaeronomie.be However, more recent research using high-level theoretical calculations has challenged this, suggesting the gas-phase reaction of methanediol with •OH is significantly slower than previously estimated in laboratory experiments. aeronomie.bepnas.orgpnas.org These studies propose that the methanediol pathway may account for less than 10% of the global this compound budget, indicating that the dominant sources may still be unresolved. aeronomie.bepnas.org The direct photo-oxidation of formaldehyde is also a recognized source of this compound. epa.govresearchgate.net
The photochemical aging of aerosols has been identified as a significant secondary source of atmospheric this compound. copernicus.org This process involves the reactive uptake of oxidants, such as ozone (O₃), onto the surface of aerosol particles, which alters their chemical composition. copernicus.org Heterogeneous reactions on aerosol surfaces, particularly with ozone, can produce high concentrations of this compound. copernicus.orgcopernicus.org
Laboratory experiments have confirmed that these reactions are a non-negligible contributor to this compound production. copernicus.org For instance, the photochemical aging of ambient aerosols promoted by heterogeneous reactions with ozone has been observed to produce this compound at a rate of 0.185 ppb h⁻¹ under typical noon-time conditions. copernicus.orgcopernicus.org Furthermore, the photolysis of particulate nitrate (B79036) on aerosol surfaces is a key factor, as it efficiently produces OH radicals that then oxidize organic compounds on the aerosol to form HCOOH. copernicus.orgcopernicus.org The photodegradation of secondary organic aerosol (SOA) material itself is another pathway that can produce several teragrams of this compound per year, an amount comparable to its primary sources. uci.eduuci.edu Photooxidation of aerosols formed from methylglyoxal (B44143) and ammonium (B1175870) sulfate (B86663) also leads to the formation of small, volatile organic acids, including this compound. nih.gov
| Finding | Result | Source(s) |
| HCOOH production rate from photochemical aging of ambient aerosols with O₃ | 0.185 ppb h⁻¹ | copernicus.orgcopernicus.org |
| Estimated PHCOOH from aqueous oxidation of HCHO on aerosol surfaces | 0.41 ppb h⁻¹ | copernicus.org |
The photochemical oxidation of a wide range of volatile organic compounds (VOCs) is a major source of this compound in the atmosphere. d-nb.inforesearchgate.net This degradation occurs with both biogenic VOCs, emitted by plants, and anthropogenic VOCs, released from human activities. researchgate.net Isoprene, a common biogenic VOC, is a well-established precursor to this compound through its reactions with both ozone and OH radicals. copernicus.orgcopernicus.org The ozonolysis of other biogenic compounds like monoterpenes also contributes to the atmospheric this compound budget. nih.gov
Beyond primary VOCs, the further oxidation of their oxygenated products, such as glycolaldehyde (B1209225) and hydroxyacetone, represents another significant formation channel. nih.govcopernicus.org The oxidation of acetylene (B1199291) is considered the dominant non-biogenic VOC precursor to this compound. nih.gov Additionally, the natural aging and degradation of materials like paper can release a combination of VOCs, including this compound. nih.govmdpi.com The photo-oxidation of acetone (B3395972) in the atmosphere has also been identified as a pathway leading to the formation of this compound. nih.gov
Direct emissions of this compound stem from both natural (biogenic) and human-related (anthropogenic) sources. Biogenic sources include emissions from vegetation, soils, and even ants. copernicus.orgresearchgate.net Anthropogenic sources are primarily linked to vehicle exhausts and other industrial processes. d-nb.info
Biomass burning, particularly from wildfires, is a major and highly complex source of this compound, contributing significantly to atmospheric budgets. nasa.govconfex.com this compound is not only directly emitted from the combustion process but is also rapidly produced through secondary photochemical reactions within the smoke plume as it ages. nasa.govumt.edursc.org Studies of wildfire smoke have revealed that this compound is one of the most abundantly emitted VOCs and that its concentration often increases as the smoke plume ages, indicating substantial and rapid secondary production. umt.edursc.orgrsc.org This in-plume production can be so significant that it converts up to ~20% of the total emitted reactive organic carbon into this compound within about half a day. rsc.org
| Measurement Parameter | Value | Campaign/Study | Source(s) |
| Average this compound Emission Ratio (ER) | 9.5 ± 4.2 ppb ppmCO⁻¹ | WE-CAN / FIREX-AQ | rsc.org |
| Rapid In-Plume this compound Production Rate | 2.7 ppb ppmCO⁻¹ h⁻¹ | Wildfire Plume Study | rsc.org |
| Average this compound Concentration (Marine Air) | 191 ± 167 ppt | Coastal China Study | copernicus.org |
| Average this compound Concentration (Coastal Air) | 996 ± 433 ppt | Coastal China Study | copernicus.org |
Atmospheric Role and Impact of this compound
As a key acidic species, this compound has a notable impact on the chemical and physical properties of the atmosphere, particularly its acidity.
This compound is a dominant contributor to precipitation acidity, especially in remote and non-urban environments where contributions from anthropogenic sulfur and nitrogen oxides have declined. nih.govcopernicus.org It can account for over 60% of the free acidity in precipitation in these remote areas. copernicus.org By dissolving in water droplets, this compound lowers the pH of clouds and rainwater. sciencedaily.comaeronomie.be
The influence of this compound on atmospheric acidity is significant enough that its formation can reduce the pH of clouds and rain by up to 0.3 units. nih.govsciencedaily.comaeronomie.beresearchgate.net This acidification affects aqueous-phase chemistry within clouds by altering pH-dependent reaction rates, the concentrations of oxidants, and the solubility of other atmospheric constituents. copernicus.orgcopernicus.org this compound also serves as a major sink for hydroxyl radicals within clouds. copernicus.org The presence of this compound, along with other carboxylic acids, facilitates the nucleation of cloud droplets, thereby influencing cloud formation and evolution. chemistryviews.orgcopernicus.org
Role in Aerosol Particle Formation and Cloud Condensation Nuclei
This compound is a significant contributor to the chemical composition of atmospheric aerosols and plays a crucial role in the formation of Cloud Condensation Nuclei (CCN). copernicus.org Although it is one of the most abundant carboxylic acids in the atmosphere, the majority (98–99%) of it exists in the gas phase. uni-muenchen.deresearchgate.net However, its concentration in the aerosol phase is sufficient for it to be an important factor in atmospheric processes. uni-muenchen.deresearchgate.net
The ability of an aerosol particle to act as a CCN depends on its size and chemical composition, which determine its hygroscopicity, or its affinity for water. aip.org this compound's high water solubility makes it a key organic species in the formation of CCN. uni-muenchen.de Its presence in aerosols, even in small amounts, can enhance their ability to take up water, especially at low critical supersaturations, thereby influencing the formation of cloud droplets. copernicus.orgresearchgate.net This process is fundamental to cloud formation and has indirect effects on the Earth's radiative budget. copernicus.org
Research has identified several monocarboxylic and dicarboxylic acids, including this compound, as predominant constituents of organic CCN, particularly in regions influenced by vegetation and biomass burning. uni-muenchen.deipcc.chipcc.ch Studies have observed formate (B1220265) concentrations in the fine aerosol fraction, which is most relevant for cloud nucleation. uni-muenchen.de For example, observations have shown that 34–77% of formate in aerosols is present in these fine particles. uni-muenchen.deresearchgate.net Molecular dynamics simulations show that the ability of this compound grains to act as CCN is influenced by a threshold temperature, which depends on the water content. Above this temperature, mixed liquid-like aggregates of this compound and water form readily. aip.orgnih.gov Laboratory experiments have also demonstrated that the rate of particle formation from gaseous this compound and water vapor can be significantly enhanced by the presence of other atmospheric compounds, such as amines, leading to larger particles. byu.edu
Observed Concentrations of Formate in Atmospheric Aerosols
| Parameter | Concentration Range (nmol m⁻³) | Fraction in Fine Aerosols (%) | Reference |
|---|---|---|---|
| Aerosol Formate | 0.02 - 5.3 | 34 - 77 | uni-muenchen.de, researchgate.net |
Interactions with Atmospheric Oxidants (e.g., hydroxyl radicals, stabilized Criegee intermediates)
This compound is an important sink for major atmospheric oxidants, including hydroxyl radicals (•OH) and stabilized Criegee intermediates (SCIs), thereby influencing atmospheric oxidative capacity. copernicus.orgbc.edu
Interaction with Hydroxyl Radicals (•OH): The reaction between this compound and the hydroxyl radical is a significant removal pathway for this compound in the atmosphere. noaa.gov This reaction can proceed through two primary channels: abstraction of the acidic hydrogen from the -OH group or abstraction of the hydrogen from the -CHO group. researchgate.netacs.org
HCOOH + •OH → HCOO• + H₂O (Acidic H-abstraction)
HCOOH + •OH → •COOH + H₂O (Formyl H-abstraction)
Computational studies indicate that while the activation barrier for the formyl H-abstraction is slightly lower, tunneling effects significantly enhance the rate of the acidic H-abstraction, making it the dominant pathway at typical atmospheric temperatures. researchgate.net The oxidation of this compound by •OH radicals can also occur on the surface of mineral aerosols, where the reaction mechanism and products may differ from the gas phase. researchgate.net For instance, on silicate (B1173343) surfaces, the reaction is slower and leads to a strongly adsorbed formyl radical, which can subsequently react with another •OH radical to form carbonic acid, potentially inhibiting the release of CO₂. researchgate.net
Interaction with Stabilized Criegee Intermediates (SCIs): Stabilized Criegee intermediates are highly reactive zwitterions formed from the ozonolysis of alkenes. bc.edu Their reactions with this compound are rapid and represent an efficient gas-phase removal process for both species, leading to the formation of low-volatility compounds that can contribute to secondary organic aerosol (SOA) growth. nih.govcsic.escsic.es
The reaction between the simplest Criegee intermediate, CH₂OO, and this compound (HCOOH) has been shown to produce hydroperoxymethyl formate (HPMF). nih.govrsc.org
CH₂OO + HCOOH → HOOCH₂OCHO (Hydroperoxymethyl formate)
Direct kinetics measurements have revealed that the rate coefficients for reactions of Criegee intermediates with this compound are extremely high, approaching the collision limit and orders of magnitude larger than previously assumed in many atmospheric models. nih.gov For example, the reaction of acetone oxide, a Criegee intermediate from the ozonolysis of 2,3-dimethyl-2-butene, is significantly faster with this compound than with sulfur dioxide (SO₂). copernicus.org These rapid reactions form hydroperoxide esters, which are condensable and implicated in the growth of atmospheric aerosols. csic.es
Rate Coefficients for Reactions of Criegee Intermediates with this compound
| Reactants | Product | Measured Rate Coefficient (k) at 298 K (cm³ s⁻¹) | Reference |
|---|---|---|---|
| CH₂OO + HCOOH | Hydroperoxymethyl formate (HPMF) | > 1 x 10⁻¹⁰ | nih.gov |
| CH₃CHOO + HCOOH | Hydroperoxyethyl formate (HPEF) | > 1 x 10⁻¹⁰ | nih.gov, csic.es |
Implications for Chemistry-Climate Models and Radiative Forcing
The atmospheric chemistry of this compound has significant implications for chemistry-climate models and the Earth's radiative forcing. Its role in facilitating the nucleation of cloud droplets is a key factor. chemistryviews.orgaeronomie.be By acting as a precursor for CCN, this compound contributes to the indirect radiative forcing of aerosols, which involves the scattering of solar radiation by clouds. copernicus.orgresearchgate.net An increase in CCN can lead to clouds with more, but smaller, droplets, making them brighter and more persistent, which generally has a cooling effect on the climate.
The formation of this compound is also linked to the degradation of other atmospheric compounds. For example, the breakdown of certain hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) in the atmosphere can produce this compound, which is then removed through deposition. fluorocarbons.org While this compound itself has a short atmospheric lifetime of about two to four days, its continuous production and removal are important components of the atmospheric carbon cycle. noaa.govchemistryviews.org
Measurement Uncertainties and Model Underestimation in Atmospheric Systems
A persistent challenge in atmospheric science is the significant discrepancy between measured concentrations of this compound and those predicted by atmospheric models. chemistryviews.org Global chemistry-climate models consistently underestimate the atmospheric burden of this compound, often by a factor of two to five, and in some specific environments like tropical fire plumes, by as much as a factor of ten. chemistryviews.orgnih.gov
This underestimation suggests that major sources or formation pathways of this compound are missing from current models. chemistryviews.orgnih.gov Research points towards several unidentified sources. One major missing source is the secondary production in biomass burning plumes, where rapid in-plume formation has been observed that is not captured by current chemical mechanisms. noaa.govrsc.orgrsc.org Another significant pathway that is often not included in models is the photochemical aging of ambient aerosols, which can produce high concentrations of this compound through heterogeneous reactions. copernicus.orgcopernicus.org A recently identified multiphase pathway, where methanediol from aerosols is oxidized by OH radicals, has been shown to potentially produce up to four times more this compound than all other known sources combined in one model. copernicus.orgaeronomie.be
Compounding the issue of model inaccuracy are the uncertainties associated with the direct measurement of atmospheric this compound. These uncertainties can be substantial, estimated to be as high as 50-100% in some studies. noaa.govrsc.org Sources of uncertainty include:
Instrumental Drift: Changes in instrument sensitivity between calibrations can lead to significant errors. rsc.org
Inlet and Tubing Effects: this compound is a "sticky" molecule that can be absorbed by and later desorbed from the inner walls of sampling tubes, leading to a time lag and misrepresentation of its ambient concentration. copernicus.org
Interferences: Other atmospheric compounds can sometimes interfere with the detection methods used for this compound.
Reported Underestimation of this compound in Atmospheric Models
| Region/Condition | Underestimation Factor | Suspected Missing Source | Reference |
|---|---|---|---|
| Global | 2 - 5 | Unidentified sources; multiphase oxidation of methanediol | chemistryviews.org, aeronomie.be |
| Western U.S. (Wildfire Influence) | > 4 | Secondary chemistry in biomass burning smoke | rsc.org, rsc.org |
| Tropical Burning Regions | 10 ± 5 | Secondary production in fire plumes | nih.gov |
| Coastal Air Masses | Model explained only ~19% of peak concentration before including new source | Photochemical aging of aerosols | copernicus.org |
Electrochemical Applications: Direct Formic Acid Fuel Cells Dfafcs
Fundamentals of Formic Acid Electro-oxidation (FAEO)
The performance of a DFAFC is largely dictated by the electrochemical oxidation of this compound at the anode. This process is complex and has been the subject of extensive research to understand its mechanisms and kinetics.
Direct and Indirect Reaction Pathways and Mechanistic Debates
The electro-oxidation of this compound (FAEO) on noble metal catalyst surfaces is widely accepted to proceed via a dual-pathway mechanism. rsc.orgnih.govrsc.org The specific pathway that dominates depends heavily on the catalyst material used. mdpi.com
Direct Pathway (Dehydrogenation): In this desired pathway, this compound is directly oxidized to carbon dioxide (CO₂), releasing two protons and two electrons. This pathway is favorable as it occurs at lower potentials and avoids the formation of poisoning intermediates. rsc.orgacs.org HCOOH → CO₂ + 2H⁺ + 2e⁻
Indirect Pathway (Dehydration): This pathway involves the dehydration of this compound to form adsorbed carbon monoxide (CO_ads), a poisoning species that blocks the active sites on the catalyst surface. rsc.orgmdpi.comacs.org This CO_ads must then be oxidized to CO₂ at a much higher potential, leading to significant energy losses and reduced cell efficiency. rsc.orgcambridge.org HCOOH → CO_ads + H₂O CO_ads + H₂O → CO₂ + 2H⁺ + 2e⁻
Kinetics of this compound Oxidation at Anodes
The slow kinetics of this compound oxidation at the anode remains a primary obstacle to achieving high power output in DFAFCs. nih.gov The rate of the reaction is influenced by several factors, including the catalyst material, the electrode potential, and the concentration of this compound. mdpi.com
Electrochemical techniques are crucial for studying the kinetics of FAEO.
Cyclic Voltammetry (CV): CV is used to provide fundamental information about the FAEO process. rsc.orgnih.gov For a Pt catalyst, the CV curve typically shows a forward scan peak corresponding to the direct oxidation of this compound and a second, more positive peak related to the oxidation of accumulated CO intermediates. rsc.org The ratio of the currents of these two peaks can indicate whether the direct or indirect pathway is dominant. rsc.org For Pd catalysts, the CV often shows a large current peak at a lower potential, corresponding to the direct pathway. cambridge.org
Chronoamperometry (CA): This technique assesses the stability and long-term performance of a catalyst by measuring the current density at a constant potential over time. nih.gov A rapid decay in current indicates catalyst deactivation, often due to poisoning. scielo.org.za
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer behavior and reaction kinetics at the electrode-electrolyte interface. rsc.orgacs.orgaip.org The size of the semicircular arcs in a Nyquist plot can be related to the charge transfer resistance; a smaller arc suggests faster reaction kinetics. aip.org
Improving the sluggish kinetics requires the design of advanced anode electrocatalysts that can facilitate the direct reaction pathway while resisting deactivation. nih.gov
Anode Electrocatalyst Development
Significant research has been dedicated to developing cost-effective, highly active, and durable anode catalysts for FAEO. nih.gov Efforts have focused on noble metal catalysts, non-noble metal alternatives, and the optimization of catalyst structure and support materials.
Noble Metal Electrocatalysts (e.g., Pd, Pt-based nanomaterials)
Platinum (Pt) and Palladium (Pd) are the most effective and widely studied electrocatalysts for this compound oxidation. mdpi.comntu.edu.sg
Palladium (Pd)-based Catalysts: Pd is a more promising alternative to Pt because it exhibits significantly higher electrocatalytic activity for FAEO, primarily by favoring the direct dehydrogenation pathway, which minimizes CO poisoning. wikipedia.orgmdpi.com However, pure Pd catalysts can suffer from deactivation over time. uwc.ac.za Alloying Pd with other metals like gold (Au), nickel (Ni), or copper (Cu) has been shown to enhance its activity and stability. mdpi.comrsc.org
Platinum (Pt)-based Catalysts: While Pt is a highly effective catalyst for many electrochemical reactions, its performance in FAEO is hampered by strong CO poisoning via the indirect pathway. mdpi.comnih.gov To mitigate this, Pt is often alloyed with other metals. Pt-Ru alloys are known for their ability to oxidize CO at lower potentials. hilarispublisher.com Other bimetallic systems like Pt-Au, Pt-Bi, and Pt-Pb have also shown improved performance by either promoting the direct pathway or enhancing CO tolerance. mdpi.comhilarispublisher.com For instance, ordered intermetallic PtBi and PtPb have demonstrated superior activity to pure Pt by facilitating the direct pathway without CO formation. mdpi.com
The table below summarizes the performance of various noble metal electrocatalysts for this compound oxidation.
| Catalyst | Key Research Finding | Reference(s) |
| Pd | Exhibits much higher catalytic activity towards FAEO than Pt because it proceeds mainly via the direct dehydrogenation pathway. | wikipedia.orgmdpi.com |
| Pt | Primarily follows the indirect pathway, leading to the formation of adsorbed CO, which poisons the catalyst surface. | mdpi.comcambridge.org |
| Pt-Au | Can oxidize this compound mainly through the direct pathway without significant CO formation. Single Pt atoms on Au nanoparticles show enhanced performance. | hilarispublisher.comnih.gov |
| Pt-Pb / Pt-Bi | Ordered intermetallic structures show superior electrocatalytic activity by proceeding via the direct pathway, avoiding CO formation. | mdpi.com |
| Pd-Au | Bimetallic Pd-Au catalysts show high activity and CO tolerance. | mdpi.com |
Non-Noble Metal and Composite Nanocatalysts (e.g., Bi nanorods, Pd-Ni composites)
The high cost and scarcity of noble metals like Pt and Pd are significant barriers to the widespread commercialization of DFAFCs. ntu.edu.sg This has driven research into catalysts made from more abundant, less expensive non-noble metals or composite materials that incorporate smaller amounts of noble metals.
Non-Noble Metal Catalysts: While there are very few high-performance non-Pt and non-Pd electrocatalysts for FAEO, research is ongoing. nih.gov Some transition metals and their oxides are being explored for their potential to catalyze glycerol (B35011) oxidation to this compound, indicating their activity in related C1 chemistry. rsc.org Cobalt hexacyanoferrate has been investigated as a non-noble metal oxidation catalyst. acs.org
Composite Nanocatalysts: A more common strategy is to create composite materials that combine a noble metal with a non-noble metal or a metal oxide. This approach aims to reduce the amount of the precious metal while enhancing catalytic activity and stability through synergistic effects. uwc.ac.za
Pd-Ni Composites: Palladium-Nickel (Pd-Ni) alloys have attracted significant attention. The inclusion of Ni can modify the electronic structure of Pd and increase the active surface area, facilitating the removal of poisoning intermediates and enhancing this compound oxidation. uwc.ac.za
Bismuth (Bi) Nanorods: Bismuth can be used as a promoter. When blended with Pd/C catalysts, Bi nanorods are thought to promote the oxidation of poisoning intermediates through a "third-body" effect, where Bi itself doesn't catalyze the reaction but its presence on the surface prevents the adsorption of poisons. usm.eduusm.edu
Oxide-Modified Catalysts: Modifying Pt or Pd catalysts with metal oxides like nickel oxides (NiOx) and iron oxides (FeOx) can steer the reaction toward the desirable dehydrogenation pathway by boosting reaction kinetics and improving tolerance to CO poisoning. nih.gov
| Catalyst Type | Example(s) | Mechanism of Enhancement | Reference(s) |
| Bimetallic Composites | Pd-Ni, Pd-Co | Modifies electronic structure of Pd, increases active surface area, facilitates removal of intermediates. | uwc.ac.zausm.edu |
| Third-Body Promoters | Bi nanorods with Pd/C | Bi occupies surface sites, inhibiting the adsorption of poisoning species like CO. | usm.eduusm.edu |
| Oxide-Modified Composites | a-FeOx/NiOx/Pt/GC | Inexpensive oxides boost reaction kinetics and amend the surface geometry against poisoning. | nih.gov |
| Phosphide (B1233454) Composites | PdP₂−Pd/C | Formed phosphide facilitates adsorption of hydroxyl species, promoting the oxidation of poisoning intermediates. | rafaldb.com |
Influence of Catalyst Morphology, Composition, and Support Materials (e.g., carbon-based supports)
Catalyst Morphology and Composition:
Size and Shape: Reducing the size of catalyst particles to the nanoscale increases the surface-area-to-volume ratio, maximizing the number of active sites available for the reaction. ntu.edu.sg The shape of the nanocrystals is also important; for instance, Pt nanocrystals with high-index facets or stepped surfaces can exhibit significantly enhanced catalytic activity and stability. rsc.orgnih.gov
Composition: The precise atomic composition in bimetallic or trimetallic alloys can tune the electronic properties (e.g., the d-band center) of the catalyst, which in turn affects the adsorption energy of reactants and intermediates like CO. mdpi.com Core-shell structures, where a thin shell of an active metal like Pt covers a core of a different, often cheaper, metal like Pd, can also improve catalytic activity and reduce costs. mdpi.com
Support Materials: Electrocatalyst nanoparticles are typically dispersed on a high-surface-area support material to prevent their agglomeration and improve their utilization. hilarispublisher.com
Carbon-based Supports: High-surface-area carbon materials like Vulcan XC-72, Ketjen Black, and carbon nanotubes (CNTs) are the most common supports due to their high electrical conductivity, chemical stability, and low cost. hilarispublisher.comusm.eduusm.edu The choice of carbon support can influence both the activity and the long-term durability of the catalyst. usm.eduusm.edu
Composite Supports: Hybrid supports are also being developed. For example, hybridizing carbon with palygorskite (a type of clay mineral rich in SiO₂) can improve the anti-poisoning ability of Pd catalysts. scielo.org.za The oxygen-containing species from the palygorskite can help oxidize CO-like intermediates adsorbed on the Pd surface. scielo.org.za Metal oxides like WO₃ and ZrO₂ have also been used as supports to enhance the activity of noble metal nanoparticles. nih.gov
| Factor | Influence on Performance | Example(s) | Reference(s) |
| Morphology | Nanoparticle size, shape, and exposed crystal facets affect the number and quality of active sites. | High-index facet Pt nanocrystals show enhanced activity. | rsc.orgnih.gov |
| Composition | Alloying and creating core-shell structures can tune electronic properties and improve CO tolerance. | Pd-based bimetallic alloys (Pd-Ni, Pd-Co, Pd-Cu) show higher activity than pure Pd. | mdpi.comuwc.ac.za |
| Support Material | Provides high surface area, prevents catalyst agglomeration, and can synergistically enhance activity. | Vulcan XC-72, Ketjen Black, graphite (B72142) nanoparticles, palygorskite-carbon composites. | scielo.org.zausm.eduusm.edu |
Durability and Poisoning Resistance of Electrocatalysts (e.g., chloride ions)
The long-term stability and performance of Direct this compound Fuel Cells (DFAFCs) are critically dependent on the durability and poisoning resistance of their electrocatalysts. A primary challenge is the poisoning of the catalyst surface, most notably by intermediate species such as adsorbed carbon monoxide (CO*), which can form during the this compound oxidation reaction (FAOR). This process can block active sites on the catalyst, leading to a decline in cell performance over time. researchgate.netnih.gov
Palladium (Pd)-based catalysts are often favored over platinum (Pt) for FAOR due to their tendency to promote a direct dehydrogenation pathway that avoids the formation of CO*. nih.govmdpi.com However, even Pd catalysts are not immune to performance degradation. The absorption of poisoning species on the Pd surface is a primary reason for decaying cell performance. researchgate.net Research has shown that the charge transfer resistance at the anode increases significantly with operation time, indicating surface poisoning. researchgate.netmdpi.com
Strategies to enhance durability and poisoning resistance include:
Bimetallic and Trimetallic Catalysts: Alloying Pd with other metals like platinum (Pt), antimony (Sb), or gold (Au) can improve performance. researchgate.netmdpi.comcrimsonpublishers.com For instance, the addition of Sb to Pd has been shown to increase resistance to CO poisoning through a combination of a third-body effect, an electronic effect, and a bi-functional mechanism. researchgate.net Bimetallic Pd-Pt nanoparticles have demonstrated enhanced catalytic properties and long-term stability by reducing the poisoning effect of intermediate species. acs.org
Catalyst Support Materials: The choice of support material, such as carbon nanotubes or graphene, can influence catalyst stability and performance. mdpi.com
Morphology and Nanostructure: Controlling the shape and size of catalyst nanoparticles can expose more active and stable crystallographic facets, thereby enhancing durability. mdpi.com
Regeneration Techniques: Studies have shown that poisoned Pd catalysts can be regenerated. A non-electrochemical method, which involves switching the fuel feed to pure water for a period, has proven effective in restoring cell performance by removing adsorbed poisoning species. researchgate.net
The presence of contaminants, such as chloride ions (Cl-), can also impact catalyst performance. Chloride ions, which can leach from components like the reference electrode in testing setups, can adsorb onto the catalyst surface and affect the kinetics of the this compound oxidation. Establishing a correlation between the presence of chloride ions and the peak current in FAOR is crucial for accurate catalyst evaluation. usm.edu
Electrochemical Characterization Techniques for DFAFC Performance Evaluation
A suite of electrochemical techniques is employed to rigorously evaluate and understand the performance of DFAFCs, from the fundamental properties of the electrocatalysts to the operational characteristics of the complete cell.
Cyclic Voltammetry (CV) is a cornerstone technique for characterizing the electrocatalytic activity of anode materials for the this compound oxidation reaction (FAOR). epa.govnih.gov By sweeping the potential of the working electrode and measuring the resulting current, CV provides critical data on:
Electrocatalytic Activity: The peak current density (jmax) and the onset potential (Eonset) for this compound oxidation are key parameters obtained from the forward scan of a voltammogram, indicating the catalyst's efficiency. nih.gov
Reaction Pathways: The shape of the CV curve can offer insights into the dominant reaction mechanism, whether it's the direct dehydrogenation pathway or the indirect pathway involving poisoning intermediates like CO. acs.org
Electrochemical Active Surface Area (EASA): CV is used to calculate the EASA, which is essential for normalizing current densities and comparing the intrinsic activity of different catalysts. epa.govresearchgate.net
Stability: Repeated CV cycles can be used as an accelerated durability test to assess the stability of a catalyst over time. nih.govnih.gov
Chronopotentiometry (CP) involves applying a constant current and measuring the change in potential over time. researchgate.netmetrohm.com This technique is valuable for assessing the performance and stability of a fuel cell under load. In DFAFC research, chronopotentiometry can be used to:
Evaluate Performance under Constant Load: It helps in understanding how the cell potential holds up during continuous operation, which is crucial for real-world applications. researchgate.net
Study Catalyst Poisoning and Regeneration: The potential-time transients can reveal the effects of catalyst poisoning and the effectiveness of regeneration procedures. researchgate.net For example, potential transients observed after injecting this compound can indicate the catalytic decomposition of the fuel. researchgate.net
The table below summarizes key parameters derived from these techniques.
| Technique | Key Parameters Measured | Significance for DFAFC Evaluation |
| Cyclic Voltammetry (CV) | Onset Potential (Eonset), Peak Current Density (jmax), Electrochemical Active Surface Area (EASA) | Assesses intrinsic catalytic activity, reaction mechanism, and catalyst stability. nih.govresearchgate.net |
| Chronopotentiometry (CP) | Potential vs. Time at Constant Current | Evaluates performance stability under load and investigates poisoning/regeneration phenomena. researchgate.netresearchgate.net |
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to diagnose the various sources of voltage loss within a DFAFC. walshmedicalmedia.comjecst.org By applying a small AC voltage or current perturbation over a range of frequencies, EIS can separate and quantify the different resistance components in the cell. jecst.orgresearchgate.net
Key parameters obtained from EIS analysis include:
Electrolyte Resistance (Rele) or Ohmic Resistance: This is the resistance to ion flow in the electrolyte and electron flow in the cell components, represented by the high-frequency intercept of the impedance spectrum with the real axis. researchgate.net
Charge Transfer Resistance (Rct): This resistance is associated with the kinetics of the electrochemical reactions at the anode and cathode. It is represented by the diameter of the semicircle in the Nyquist plot. A lower Rct indicates faster reaction kinetics. epa.govresearchgate.net The anode charge transfer resistance (Ranode,ct) is a critical parameter that often increases with operating time due to catalyst poisoning. mdpi.comresearchgate.net
Mass Transport Limitations: At low frequencies, the impedance response can reveal limitations related to the transport of fuel to the catalyst surface.
EIS studies have shown that operating parameters like this compound concentration and cell operation time significantly impact these resistances. For instance, while a 5 M this compound concentration can lead to low anode charge transfer and electrolyte resistances, resulting in high power density, concentrations between 10 to 15 M can increase Ranode,ct and lead to deactivation of the anode. researchgate.net
The data below illustrates how EIS can be used to analyze DFAFC performance.
| Parameter | Description | Impact on DFAFC Performance |
| Electrolyte Resistance (Rele) | Resistance to ion and electron flow. | Contributes to overall ohmic losses, reducing cell voltage. researchgate.net |
| Anode Charge Transfer Resistance (Ranode,ct) | Resistance of the this compound oxidation reaction at the anode. | A key indicator of catalyst activity and poisoning; increases with deactivation. mdpi.comresearchgate.net |
The rate of this compound crossover is influenced by several operating conditions:
Fuel Concentration: Higher this compound concentrations generally lead to increased crossover. researchgate.netresearchgate.net
Temperature: An increase in operating temperature typically results in a higher crossover rate. researchgate.net
Membrane Thickness: Thicker membranes, such as Nafion® 117, can reduce crossover compared to thinner ones. researchgate.net
A significant advantage of DFAFCs over direct methanol (B129727) fuel cells (DMFCs) is their substantially lower fuel crossover rate. researchgate.netresearchgate.net Under similar operating conditions, the crossover flux rate for this compound is approximately one-sixth that of methanol. researchgate.net This is partly attributed to the electrostatic repulsion between formate (B1220265) anions (HCOO⁻) and the negatively charged sulfonate groups (SO₃⁻) within the Nafion® membrane. crimsonpublishers.comacs.org
Fuel crossover is typically quantified by measuring the amount of carbon dioxide (CO₂) exhausted at the cathode outlet, which originates from the oxidation of the permeated this compound. researchgate.net
The table below compares the crossover characteristics of this compound and methanol.
| Fuel | Relative Crossover Rate | Reason for Difference |
| This compound | Low | Repulsion between formate ions and the membrane's sulfonic groups. acs.org |
| Methanol | High (approx. 6x that of this compound) | No significant ionic repulsion with the membrane. researchgate.net |
System Design and Performance Optimization of DFAFCs (e.g., microfluid fuel cells, membrane electrode assemblies)
Microfluidic Fuel Cells (MFCs): These miniaturized fuel cells leverage the principles of laminar flow to operate without a physical membrane. 20.210.105 This design can eliminate membrane-related issues. nih.gov Air-breathing laminar flow-based microfluidic fuel cells have been developed to address the mass transfer limitations of oxygen at the cathode by integrating a porous gas diffusion electrode (GDE) exposed directly to air. 20.210.105 This approach significantly improves cathodic performance compared to using dissolved oxygen. 20.210.105 The geometry of the microchannels and electrodes plays a critical role in system performance and fuel utilization. researchgate.net Computational Fluid Dynamics (CFD) modeling is a valuable tool for prototyping new channel designs to enhance mass transport and reduce concentration polarization. researchgate.net
Membrane Electrode Assembly (MEA): The MEA is the core component of a traditional DFAFC, typically consisting of the polymer electrolyte membrane, catalyst layers, and gas diffusion layers. mdpi.com Optimizing the MEA is essential for maximizing performance.
Catalyst Coating Methods: The technique used to apply the catalyst ink to the membrane significantly impacts performance. Methods like dual-mode spraying have been shown to produce a more uniform catalyst particle distribution and smaller particle size compared to direct painting or air spraying. epa.gov This leads to a higher electrochemical active surface area, lower charge transfer resistance, and ultimately, a higher maximum power density. epa.gov
Component Design: The design of individual MEA components, such as the polymeric membrane, the composition of the cathode catalyst layer (CCL), and the structure of the cathode microporous layer (CMPL), has a substantial effect on performance. mdpi.com Strategic modifications to these components can lead to significant improvements in current density by enhancing kinetics, oxygen transport, water management, and reducing ohmic resistance. mdpi.com For instance, optimizing the MEA design can result in more than a 100% increase in current density compared to a baseline design. mdpi.com
These design optimizations contribute to overcoming key challenges, paving the way for the use of DFAFCs as efficient power sources for portable electronics and other applications. researchgate.net
Formic Acid in Biorefinery Processes and C1 Chemical Feedstocks
Formic Acid as a Carbon Source for Bioconversion
As a liquid at room temperature, this compound is a more convenient and soluble C1 source for microbial fermentation compared to gaseous feedstocks like CO2 or methane (B114726). nih.govbiorxiv.org It can be efficiently assimilated by specific microorganisms, providing both the carbon building blocks and the reducing power necessary for growth and biosynthesis. nih.govwikipedia.org This has spurred significant interest in developing this compound-based biorefineries.
Microbial Assimilation by Formatotrophs (natural and genetically engineered microorganisms)
Organisms capable of utilizing this compound (or its conjugate base, formate) as a source of carbon are known as formatotrophs. wikipedia.org While natural formatotrophs exist, they are often slow-growing and can be difficult to cultivate and genetically manipulate, which has limited their industrial application. nih.govwikipedia.org
Natural Formatotrophs: These organisms play a role in biogeochemical carbon cycling. wikipedia.org Examples include certain methylotrophs and facultative autotrophs that can grow on formate (B1220265) through pathways like the serine cycle. frontiersin.org The bacterium Cupriavidus necator is a well-studied aerobic formatotroph capable of using formate as a carbon and energy source and is a model organism for producing polyhydroxyalkanoates (PHAs), a type of bioplastic. wikipedia.org However, a key limitation for many natural strains is achieving high cell densities in defined media. wikipedia.org
Genetically Engineered Microorganisms: To overcome the limitations of natural formatotrophs, significant research has focused on metabolic engineering of robust industrial platform organisms like Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govresearchgate.net These "synthetic formatotrophs" are created by introducing heterologous pathways that enable them to assimilate this compound. nih.gov Engineering efforts often involve introducing new enzymes and reconstructing entire metabolic pathways to allow the host organism to grow on this compound as a primary or sole carbon source. nih.govpnas.org Recently, the bacterium Vibrio natriegens has been identified as having exceptional native tolerance to this compound and has been successfully engineered to enhance its assimilation capabilities significantly. biorxiv.org
Biological Pathways for this compound Metabolism
Microorganisms utilize several distinct metabolic pathways to assimilate this compound. These pathways convert the C1 unit into central metabolites like acetyl-CoA, pyruvate (B1213749), and serine, which then enter the cell's primary metabolism to support growth and product synthesis. researchgate.netresearchgate.net
Reductive Pentose Phosphate Cycle (Calvin-Benson-Bassham Cycle): This is the only natural pathway known to support autotrophic growth solely on this compound, as seen in C. necator. researchgate.net
Serine Cycle: This pathway is employed by many native formate-utilizing microorganisms. biorxiv.orgresearchgate.net It involves the condensation of a C1 unit (derived from formate via the tetrahydrofolate cycle) with glycine (B1666218) to form serine. pnas.orgresearchgate.net
Reductive Acetyl-CoA Pathway (Wood-Ljungdahl Pathway): This is another key pathway used by native formatotrophs for this compound assimilation. biorxiv.orgresearchgate.net It is a highly efficient carbon fixation route. biorxiv.org
Synthetic Pathways: A major focus of metabolic engineering is the design and implementation of novel, highly efficient assimilation pathways. The reductive glycine pathway is a synthetic, oxygen-tolerant pathway considered one of the most efficient for formate assimilation. researchgate.netbiorxiv.org It has been successfully engineered into E. coli to enable growth on formate and CO2. biorxiv.org Researchers have also reconstructed pathways by combining the tetrahydrofolate (THF) cycle and the reverse glycine cleavage pathway in E. coli to synthesize pyruvate from this compound and CO2. pnas.orgresearchgate.net
Table 1: Key Biological Pathways for this compound Metabolism
| Pathway Name | Key Features | Organism Type |
|---|---|---|
| Reductive Pentose Phosphate Cycle | Natural pathway for autotrophic growth on this compound. researchgate.net | Natural Formatotrophs (e.g., C. necator) |
| Serine Cycle | Assimilates formate via the tetrahydrofolate (THF) cycle to produce serine. biorxiv.orgresearchgate.net | Natural Formatotrophs |
| Reductive Acetyl-CoA Pathway | Highly efficient natural pathway for C1 assimilation. biorxiv.orgbiorxiv.org | Natural Formatotrophs |
| Reductive Glycine Pathway | A highly efficient, synthetic, and oxygen-tolerant pathway. researchgate.netbiorxiv.org | Genetically Engineered Microorganisms (e.g., E. coli) |
Production of Value-Added Chemicals
The bioconversion of this compound can yield a diverse array of valuable chemicals, positioning it as a cornerstone of a circular bioeconomy. mdpi.com By channeling the assimilated carbon through various metabolic routes, engineered microorganisms can be turned into cell factories for specific products.
Plastic Monomers: this compound is a promising feedstock for producing bioplastics. Engineered C. necator can convert this compound into polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible thermoplastics. wikipedia.orgfrontiersin.org Other processes can convert plastic waste, such as PET, into its monomers, which can then be further transformed into chemicals including this compound. rsc.org
Pigments: The production of pigments using formatotrophic microbes has been demonstrated. In one notable study, an engineered strain of Vibrio natriegens produced 29.0 g/L of the blue pigment indigoidine (B1217730) while consuming 233.7 g/L of formate within 72 hours. biorxiv.org
Input for Biological Upgrading into Sustainable Aviation Fuel (SAF)
This compound has been identified as a promising intermediate for the production of Sustainable Aviation Fuel (SAF). advancedbiofuelsusa.infoenergy.govbioenergyinternational.com The strategy involves a multi-step process where renewable electricity is used to reduce CO2 to this compound. advancedbiofuelsusa.infoenergy.gov This this compound then serves as a carbon and energy source for microorganisms engineered to produce fatty acids. europa.eu These microbially-produced fatty acids are a suitable feedstock for the established Hydrotreated Esters and Fatty Acids (HEFA) process, the only currently commercial technology for producing SAF. europa.eu This integrated biological and chemical approach offers a pathway to convert renewable energy and captured CO2 into advanced liquid transportation fuels. advancedbiofuelsusa.inforesearchgate.net
This compound as a C1 Feedstock in Organic Synthesis
Beyond biological conversions, this compound is a valuable C1 building block in traditional organic chemistry, particularly as a safer and more convenient alternative to toxic, gaseous carbon monoxide (CO). dokumen.pubthieme-connect.de
Carbonylation Reactions with In Situ Generated Carbon Monoxide (CO surrogate)
Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are fundamental in industrial chemistry but often require handling high-pressure CO gas. tcichemicals.comacs.org this compound and its derivatives can decompose under specific conditions to generate CO in situ, circumventing the need for gaseous CO and enhancing laboratory safety and practicality. thieme-connect.de
This "CO-free" carbonylation approach has been widely applied in transition-metal-catalyzed reactions, particularly with palladium. dokumen.pubd-nb.info this compound itself, or more reactive derivatives like phenyl formate, can be used. thieme-connect.de The in situ generated CO can then participate in various carbonylation reactions, such as the synthesis of carboxylic acids, esters, and aldehydes from substrates like aryl halides and olefins. dokumen.pubtcichemicals.com Recent spectroscopic studies have revealed that in some "CO-free" systems, the reaction may not proceed through free CO at all, but rather via the activation of an in situ generated intermediate like methyl formate, proposing a new "formyl mechanism". d-nb.info This method provides a practical route for preparing important chemical intermediates, such as β,γ-unsaturated carboxylic acids, without the hazards associated with high-pressure CO. dokumen.pub
Table 2: this compound Derivatives as CO Surrogates
| CO Surrogate | Features | Application |
|---|---|---|
| This compound | Direct source for in situ CO generation. dokumen.pubacs.org | Palladium-catalyzed carbonylation of various organic substrates. dokumen.pub |
| Phenyl Formate | Decomposes into CO and phenol (B47542) under mild, base-catalyzed conditions. thieme-connect.de | Hydroesterification of alkenes. thieme-connect.de |
| 2,4,6-trichlorophenyl formate | A stable, crystalline solid that rapidly generates CO with a trialkylamine. tcichemicals.com | Palladium-catalyzed carbonylation of aryl/alkenyl halides. tcichemicals.com |
| N-formylsaccharin | Used in reductive carbonylation reactions. tcichemicals.com | Reductive carbonylation of aryl bromides to aldehydes. tcichemicals.com |
Role in Amine Protection and Methylation Reactions
This compound is a versatile and effective reagent in the functionalization of amines, particularly in protection and methylation reactions. Its utility stems from its ability to act as a formylating agent and a hydride donor, facilitating key transformations in organic synthesis.
One of the most prominent applications of this compound is in the N-formylation of amines to produce formamides. nih.gov This reaction serves as a crucial method for protecting the amine group during multi-step syntheses. Formamides are valuable intermediates in the production of pharmaceuticals and fungicides, as well as in the synthesis of isocyanates and formamidines. nih.gov The formylation can be achieved by simply heating an amine with this compound, often under solvent-free conditions or by refluxing in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water produced. nih.gov This method is effective for a wide range of substrates, including substituted aromatic amines and primary and secondary alkyl amines. nih.gov Furthermore, the reaction can be selective for primary amines over secondary amines. nih.gov
This compound is also a key component in the renowned Eschweiler-Clarke reaction, a classic method for the N-methylation of primary and secondary amines. organic-chemistry.orgmdpi.com In this reaction, the amine is treated with an excess of formaldehyde (B43269) and this compound. The reaction proceeds via the formation of an iminium ion from the reaction of the amine and formaldehyde, which is then reduced by this compound (or its conjugate base, formate) acting as a hydride donor. organic-chemistry.org A significant advantage of the Eschweiler-Clarke reaction is that it avoids the formation of quaternary ammonium (B1175870) salts, which can be a problem with other methylation agents. organic-chemistry.org This method is widely used for preparing tertiary methylamines from secondary amines. organic-chemistry.orgmdpi.com
Modern advancements have expanded the scope of this compound in methylation reactions beyond the traditional Eschweiler-Clarke conditions. For instance, copper-catalyzed protocols have been developed for the reductive methylation of amines using this compound as the C1 source and a silane, such as phenylsilane, as the reductant. organic-chemistry.org This approach provides the corresponding methylamines in good to excellent yields under mild conditions. organic-chemistry.org
Reductions of Carbonyl, Nitro, and Sulfur Compounds
This compound serves as an important reducing agent for a variety of functional groups, offering a green and cost-effective alternative to other reductants. knowde.comgoogle.com Its reducing power is attributed to the formate ion (HCOO⁻), which can donate a hydrogen atom and electrons. knowde.com
Reduction of Carbonyl Compounds: this compound is capable of reducing carbonyl compounds such as aldehydes and ketones to their corresponding alcohols. knowde.com The process typically involves a nucleophilic addition of the formate ion to the carbonyl carbon, followed by protonation and reduction of the intermediate. knowde.com While early studies suggested that the reduction of aldehydes and ketones with aqueous this compound alone was not possible without the presence of reactive amines, it was later found that addition products of this compound with tertiary organic amines are highly effective reducing agents for these compounds. google.com Aromatic ketones can also be reduced to hydrocarbons. sciencemadness.org
Reduction of Nitro Compounds: this compound is widely used for the reduction of nitro compounds to their corresponding amines. knowde.comunimi.it This transformation is fundamental in the synthesis of anilines and other aromatic amines, which are crucial intermediates in the chemical industry. unimi.it The reduction can be carried out using this compound as a transfer hydrogenation reagent, often in the presence of a catalyst. For example, gold catalysts supported on rutile titania (Au/TiO₂-R) have been used for the reductive amination of aldehydes with nitroarenes using this compound in water under mild conditions. frontiersin.org Non-noble metal catalysts, such as those based on cobalt, have also been successfully employed for the reductive alkylation of nitro compounds with this compound. frontiersin.org These catalytic systems are often preferred as they avoid the use of stoichiometric and less environmentally friendly reducing agents like metallic iron. unimi.it
Reduction of Sulfur Compounds: The reducing capability of this compound extends to various sulfur compounds. It can reduce sulfoxides, sulfones, and sulfides to their corresponding lower oxidation state sulfur compounds. knowde.com
Integration of this compound Production into Biorefinery Architectures (e.g., organosolv processes)
This compound is intrinsically linked to modern biorefinery concepts, not only as a valuable C1 chemical feedstock but also as a key processing agent and a byproduct of biomass conversion. researchgate.netfudan.edu.cnnih.gov Its integration into biorefinery architectures, particularly in organosolv processes, is a prime example of creating more sustainable and economically viable value chains from lignocellulosic biomass.
Organosolv is a fractionation process that uses organic solvents or their aqueous mixtures at elevated temperatures to separate the main components of lignocellulosic biomass: cellulose (B213188), hemicellulose, and lignin (B12514952). tno.nlrsc.org this compound, often in combination with acetic acid and water, is a commonly used solvent in these processes. tno.nlecn.nl In this context, the acidic medium functions as a catalyst for the hydrolytic depolymerization of hemicellulose and as a lignin extractant. tno.nlecn.nl
Advanced Analytical Methodologies for Formic Acid Systems
Chromatographic Techniques for Formic Acid Analysis
This compound is extensively used as a mobile phase additive in various chromatographic techniques to improve the quality of separations. Its volatility and acidic nature are particularly advantageous in methods coupled with mass spectrometry.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical tool for the identification and quantification of compounds in complex mixtures. This compound is a frequently used additive in the mobile phases for reversed-phase HPLC-MS analysis. researchgate.net Its primary role is to facilitate the ionization of analyte molecules in the MS source, thereby enhancing detection sensitivity.
In positive ionization mode, this compound provides protons ([H]+), leading to the formation of protonated molecules ([M+H]+), which are readily detected by the mass spectrometer. researchgate.net This is especially beneficial for the analysis of peptides, proteins, and other macromolecules. wikipedia.org Unlike strong ion-pairing agents such as trifluoroacetic acid (TFA), this compound does not significantly suppress the MS signal for many compounds, making it a preferred choice for LC-MS applications. researchgate.netsigmaaldrich.com The addition of even a low concentration of this compound (typically 0.1%) to the mobile phase can significantly improve the peak shapes of separated compounds. researchgate.netsepscience.com This is achieved by suppressing the ionization of silanol (B1196071) groups on the surface of the silica-based stationary phase, which minimizes undesirable interactions with basic analytes that can cause peak tailing. sepscience.com
The use of ultrapure, MS-grade this compound is mandatory to prevent contamination that could lead to signal suppression, adduct formation, and increased background noise, all of which compromise the sensitivity of the analysis. sigmaaldrich.com
Research Finding: A study on the analysis of an acid, base, and neutral mixture demonstrated that the source of this compound can introduce impurity peaks. Troubleshooting revealed that different commercial grades of this compound contained varying levels of impurities, highlighting the importance of using high-purity reagents for sensitive LC-MS analysis. phenomenex.com
Capillary electrophoresis (CE) is another separation technique where this compound finds significant application, primarily as a component of the background electrolyte (BGE). wikipedia.orgapcpure.com Its volatility is a key advantage, especially when CE is coupled with mass spectrometry (CE-MS). nih.gov
In CE-MS, this compound is used to adjust the pH of the BGE, which is critical for controlling the electrophoretic mobility of analytes and the electroosmotic flow (EOF). nih.gov For the analysis of peptides and proteins, an acidic BGE, often containing this compound, is employed to protonate the analytes and reduce their interaction with the negatively charged capillary wall. nih.gov This results in improved separation efficiency and peak shape. For instance, in the analysis of amino acids in royal jelly products, a 1 M this compound solution (pH 1.8) was used as the BGE for CE-MS/MS analysis, enabling the determination of sixteen amino acids without derivatization. nih.gov
This compound is also utilized in the sheath liquid for CE-MS interfaces. In one method for screening multiple drug targets, the BGE was at pH 8, while the sheath liquid contained 0.1% v/v this compound to facilitate ionization in the MS detector. nih.gov
Research Finding: In the analysis of organic and inorganic arsenic compounds, the addition of a 10% (v/v) solution of 11% (v/v) this compound to the sample before injection into a CE-MS system was shown to affect the separation and detection of the arsenic species. mdpi.com
This compound's role as a volatile pH modifier is a cornerstone of its utility in modern analytical chemistry, particularly in LC-MS and CE-MS. wikipedia.orgapcpure.com Its volatility ensures that it is easily removed in the high-vacuum environment of the mass spectrometer, preventing contamination of the instrument and interference with detection. sigmaaldrich.comwikipedia.org
As a mobile phase component in HPLC, this compound helps to control the pH of the eluent. sigmaaldrich.com Maintaining a consistent pH is crucial for achieving reproducible retention times for ionizable compounds. chromforum.org By keeping the mobile phase pH low (a 0.1% solution of this compound has a pH of approximately 2.7), the ionization of acidic compounds is suppressed, leading to better retention and peak shape in reversed-phase chromatography. hplc.eu While bases will be ionized at this low pH, it provides a stable condition for many analyses. hplc.eu
The choice of this compound over other acids like phosphoric acid is critical for LC-MS because phosphoric acid is not volatile and can contaminate the MS system. wikipedia.org While trifluoroacetic acid (TFA) is also volatile and a strong ion-pairing agent beneficial for some separations, it is known to cause significant ion suppression in the MS detector, reducing sensitivity. sigmaaldrich.comhplc.eu Therefore, 0.1% this compound is often the preferred additive for low-pH LC-MS applications. hplc.eu
| Property | This compound | Trifluoroacetic Acid (TFA) | Phosphoric Acid |
| Volatility | High | High | Low |
| MS Compatibility | Good, minimal signal suppression | Poor, significant signal suppression | Incompatible |
| Ion Pairing | Weak | Strong | N/A |
| Typical Concentration | 0.1% | 0.02-0.1% | 0.1% |
| pH of 0.1% Solution | ~2.7 | ~2.0 | ~2.0 |
Sample Preparation Techniques Utilizing this compound
The role of this compound extends beyond the analytical separation itself; it is also a valuable reagent in sample preparation, where it is used to enhance the extraction and improve the stability of analytes.
This compound is frequently incorporated into extraction solvents and procedures to improve the recovery and accuracy of analytical methods for various sample types.
Pharmacokinetic Analysis: In pharmacokinetic studies, which involve measuring drug concentrations in biological fluids like plasma, this compound is often used during sample preparation. For instance, in the analysis of tucatinib (B611992) in rat plasma, samples were acidified with this compound before protein precipitation to enhance the extraction of the analyte and an internal standard. japsonline.com Similarly, in a high-throughput protein precipitation method for biological samples, acetonitrile (B52724) acidified with 0.1% this compound was used as the precipitation solvent. chromatographyonline.com The acidification helps to improve the recovery of acidic drugs and ensures they are in a consistent ionic state for subsequent analysis.
Pesticide Residue Analysis: The widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in food and agricultural products often employs this compound. In the analysis of pesticides in wine, extracts are acidified with a small amount of this compound to improve the stability of certain base-sensitive pesticides during storage. oiv.int In another modified QuEChERS method for acidic pesticides, the extraction solvent was acetonitrile containing 1% this compound, which led to satisfactory recoveries for compounds that performed poorly with the standard method. eurl-pesticides.eu
Traditional Chinese Medicine (TCM): The analysis of the complex chemical mixtures found in TCM preparations benefits from the use of this compound. In the quality control of Moutan Cortex, an aqueous solution of 0.1% this compound was used as part of the mobile phase for UPLC analysis, which provided the best separation and peak shapes. mdpi.com For the identification of constituents in the TCM preparation Bu-yang-huan-wu-tang, the addition of 0.1% this compound to the mobile phase was found to provide a higher response and better intensity for the analytes in LC-MS/MS analysis. mdpi.comresearchgate.net Similarly, in the analysis of Danmu injection, a mobile phase containing 0.1% this compound was used for the qualitative and quantitative analysis of its components. phcog.com
Stability testing is a critical component of pharmaceutical and herbal product development and quality control. This compound is often used in the analytical methods employed for these studies.
In the stability testing of a polyherbal formulation, a mobile phase containing toluene (B28343), ethyl acetate (B1210297), and this compound was used for HPTLC analysis to resolve the marker compounds. nih.gov The stability-indicating nature of the method was confirmed through forced degradation studies. Another study on the stability of a botanical extract used a mobile phase of toluene, ethyl acetate, and this compound for HPTLC to obtain good resolution of gallic acid. iomcworld.com
For pharmaceutical compounds, this compound's role in stabilizing the mobile phase pH contributes to the robustness of stability-indicating HPLC methods. Research on the stability of glycyrrhizin (B1671929) in Glycyrrhiza glabra extract utilized this compound in the chromatographic analysis to ensure the quality and stability of the herbal compound. sigmaaldrich.com The stability of this compound itself in methanol (B129727) solutions used for LC-MS gradient elution has been studied, as its degradation could impact the reliability of stability studies over time. chromatographyonline.com
Spectroscopic Characterization of this compound and its Derivatives
The spectroscopic analysis of this compound (HCOOH), the simplest carboxylic acid, provides profound insights into its molecular structure, vibrational dynamics, and the nature of the strong hydrogen bonds that dictate its behavior in various phases. Advanced spectroscopic methodologies, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, are pivotal in characterizing this compound and its derivatives. These techniques allow for a detailed examination of its monomeric and dimeric forms, which coexist in equilibrium, particularly in the gas phase.
In the vapor phase and in non-polar solvents, this compound predominantly exists as a cyclic dimer, held together by two strong hydrogen bonds. This dimerization has a significant impact on the spectroscopic signatures of the molecule. The formation of these hydrogen bonds leads to noticeable shifts in the vibrational frequencies of the functional groups involved, particularly the O-H and C=O stretching modes. Spectroscopic studies often focus on distinguishing between the monomer and the dimer and understanding the dynamics of proton transfer within the dimer.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is a powerful tool for investigating the structural and bonding characteristics of this compound. Both IR and Raman spectroscopy provide detailed information about the vibrational modes of the molecule. The vibrational spectra of this compound are rich and complex due to the presence of both monomeric and dimeric species, as well as different conformers (cis and trans) of the monomer. nih.gov
The trans-conformer of the this compound monomer is significantly more stable and thus more abundant at room temperature. nih.gov The vibrational modes of the monomer and the dimer have been extensively studied and assigned. The formation of the dimer through hydrogen bonding results in a significant red shift (lowering of frequency) of the O-H stretching vibration and a slight red shift of the C=O stretching vibration, which is a hallmark of hydrogen bond formation. Conversely, the O-H bending frequency typically shifts to a higher wavenumber.
The low-frequency region of the Raman spectrum is particularly useful for studying the intermolecular vibrations of the this compound dimer, which directly probe the hydrogen bond strength. chemicalbook.com For instance, the inter-monomer stretching mode in the dimer has been directly observed, providing crucial data for understanding the dynamics of the double hydrogen bond. chemicalbook.com
Below are tables summarizing the experimental vibrational frequencies for the this compound monomer and dimer.
Table 1: Experimental Vibrational Frequencies of this compound Monomer (trans-HCOOH)
| Vibrational Mode | Assignment | Frequency (cm⁻¹) |
| ν₁ | O-H stretch | 3570 |
| ν₂ | C-H stretch | 2943 |
| ν₃ | C=O stretch | 1770 |
| ν₄ | C-H in-plane bend | 1387 |
| ν₅ | O-H in-plane bend | 1229 |
| ν₆ | C-O stretch | 1105 |
| ν₇ | OCO bend | 627 |
| ν₈ | C-H out-of-plane bend | 1033 |
| ν₉ | O-H torsion | 638 |
Data sourced from computational and experimental studies. nih.govunifr.ch
Table 2: Experimental Vibrational Frequencies of this compound Dimer ((HCOOH)₂)
| Vibrational Mode | Assignment | Frequency (cm⁻¹) |
| ν(O-H) | O-H stretch (asymmetric) | ~3050 |
| ν(C-H) | C-H stretch | ~2950 |
| ν(C=O) | C=O stretch (symmetric) | ~1754 |
| ν(C=O) | C=O stretch (asymmetric) | ~1670 |
| δ(O-H) | O-H in-plane bend | ~1435 |
| δ(C-H) | C-H in-plane bend | ~1370 |
| ν(C-O) | C-O stretch / δ(O-H) | ~1218 |
| Intermolecular | H-bond stretch (symmetric) | ~240 |
| Intermolecular | H-bond stretch (asymmetric) | ~194 |
Data compiled from various spectroscopic studies. smu.eduresearchgate.netaip.org Note that the O-H stretching band in the dimer is broad due to the strong hydrogen bonding and dynamics. unifr.ch
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another indispensable tool for the characterization of this compound and its derivatives. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of this compound is characterized by two signals: one for the acidic proton (O-H) and one for the formyl proton (C-H). The chemical shift of the acidic proton is highly dependent on concentration, solvent, and temperature due to the exchange dynamics and hydrogen bonding. In many deuterated solvents, this peak can be broad or may exchange with residual water. The formyl proton gives a sharp singlet.
The ¹³C NMR spectrum of this compound shows a single resonance for the carboxyl carbon. Its chemical shift can also be influenced by the solvent and the extent of hydrogen bonding. This compound itself can be used as a solvent for NMR studies of polar compounds. researchgate.net
Table 3: ¹H NMR Chemical Shifts of this compound
| Solvent | Formyl Proton (C-H) (ppm) | Carboxyl Proton (O-H) (ppm) |
| CDCl₃ | 8.06 | 10.99 |
| D₂O | 8.26 | - |
| DMSO-d₆ | 8.24 | 12.0 (broad) |
Chemical shifts can vary with concentration and temperature. Data sourced from various chemical databases and publications. chemicalbook.comacs.orgfishersci.com
Table 4: ¹³C NMR Chemical Shift of this compound
| Solvent | Carbonyl Carbon (C=O) (ppm) |
| CDCl₃ | 166.3 |
| D₂O | 171.0 |
| DMSO-d₆ | 164.7 |
Chemical shifts can vary with concentration and temperature. Data sourced from various chemical databases and publications. researchgate.netacs.org
Spectroscopic studies of this compound derivatives, such as its isotopologues (e.g., DCOOH, HCOOD, DCOOD), provide further insights into its vibrational modes and the mechanics of hydrogen bonding by observing the isotopic shifts in the spectra. rsc.orgrsc.org Furthermore, derivatives like esters (e.g., trimethylsilyl (B98337) formate) have been characterized to understand the influence of substituent groups on the spectroscopic properties. nist.gov
Theoretical and Computational Chemistry Studies of Formic Acid
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone in the computational study of formic acid, particularly in understanding its catalytic transformations. DFT calculations offer a balance between computational cost and accuracy, enabling the detailed exploration of complex reaction pathways.
Elucidation of Catalytic Reaction Mechanisms (e.g., FA dehydrogenation, CO2 hydrogenation)
DFT studies have been instrumental in mapping out the intricate reaction mechanisms of this compound (FA) dehydrogenation (HCOOH → H₂ + CO₂) and the reverse reaction, carbon dioxide (CO₂) hydrogenation (CO₂ + H₂ → HCOOH). These reactions are crucial for hydrogen storage and utilization technologies.
The decomposition of this compound can proceed through two main pathways: dehydrogenation, which is desirable for hydrogen production, and dehydration (HCOOH → H₂O + CO), which produces carbon monoxide, a common catalyst poison. osti.govresearchgate.net DFT calculations have shown that the selectivity towards either pathway is highly dependent on the catalyst used. nih.govaip.org
Two primary intermediates are considered in the dehydrogenation pathway: the formate (B1220265) (HCOO) intermediate, formed via O-H bond scission, and the carboxyl (COOH) intermediate, resulting from C-H bond scission. osti.govacs.org On many transition metal surfaces, such as Palladium (Pd) and Platinum (Pt), the formation of formate is often energetically more favorable than the formation of carboxyl. researchgate.netacs.org However, the subsequent decomposition of the carboxyl intermediate to CO₂ and H₂ tends to have a lower activation barrier. researchgate.net For instance, on a Pd(111) surface, DFT results suggest that while HCOO formation is easier, its decomposition is more difficult than that of COOH, indicating both pathways may be active. acs.org
DFT investigations into CO₂ hydrogenation have revealed that the mechanism can be complex, often involving multiple steps. For example, with a Cp*Ir catalyst, the proposed mechanism involves H₂ activation to form an Ir-H species, followed by CO₂ insertion into the Ir-H bond to form formate, and finally, the release of this compound. researchgate.net Similarly, studies on Ru(II), Fe(II), and Mn(I) pincer complexes have detailed the catalytic cycle for reversible CO₂ hydrogenation and this compound dehydrogenation, highlighting the role of the metal center in the process. mdpi.com
Single-atom catalysts (SACs) have also been extensively studied using DFT. For instance, Pt and Pd single atoms supported on monovacancy defective graphene have been shown to be stable and active for this compound dehydrogenation, with the C-H bond activation pathway being more favorable. aip.org DFT calculations on platinum-group SACs anchored on graphitic carbon nitride (g-C₃N₄) revealed that Pd and Au SACs exhibit high selectivity for the dehydrogenation pathway. nih.govaip.org
Table 1: Comparison of this compound Decomposition Pathways on Different Catalysts from DFT Studies This table is interactive. Click on the headers to sort the data.
| Catalyst System | Predominant Intermediate | Key DFT Finding | Reference(s) |
|---|---|---|---|
| Pd(111) | Formate (HCOO) & Carboxyl (COOH) | HCOO formation is easier, but its decomposition is more difficult than COOH. | acs.org |
| Pt(111) | Formate (HCOO) & Carboxyl (COOH) | COOH formation is energetically more difficult than HCOO, but COOH dehydrogenation is easier. | researchgate.net |
| Pt and Pd on Graphene (SACs) | Not specified | C-H bond activation pathway is energetically favored over O-H bond activation. | aip.org |
| Pd and Au on g-C₃N₄ (SACs) | Not specified | High selectivity towards the dehydrogenation pathway over dehydration. | nih.govaip.org |
| NiO | Formate (HONiOCOH) | Decomposition of the formate intermediate is the rate-determining step for both dehydrogenation and dehydration. | nih.gov |
| Ir(III) Complex | Formate | A self-assisted concerted mechanism involving two HCOOH molecules is proposed. | academie-sciences.fracs.org |
Transition State Analysis and Activation Barrier Calculations
A significant strength of DFT is its ability to locate and characterize transition states (TS), which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor determining the reaction rate.
For the dehydrogenation of this compound on metal surfaces, DFT calculations have quantified the activation barriers for elementary steps. On a CO-covered Pt(111) surface, the activation energy for breaking the O-H bond to form formate is 0.92 eV, while the subsequent dehydrogenation of formate has a much higher barrier of 1.49 eV. cambridge.org In contrast, the decomposition of the COOH intermediate to CO₂ on the same surface has a lower barrier. cambridge.org On PdNi alloys, the activation energy for C-H bond scission to form the COOH intermediate was found to be higher than for O-H scission to form HCOO, indicating the formate pathway is favored. acs.org
The climbing image nudged elastic band (CI-NEB) method is a common technique used in conjunction with DFT to find the minimum energy path and the associated transition state between a known reactant and product. tandfonline.com This has been applied to study this compound decomposition on various surfaces, including Cu(111), providing detailed energy profiles. tandfonline.com
In homogeneous catalysis, DFT calculations have revealed the energetic landscape of catalytic cycles. For a bifunctional cyclometalated iridium(III) catalyst, the apparent activation energy for the entire catalytic cycle of HCOOH dehydrogenation was calculated to be 17.3 kcal/mol, which aligns with experimental observations of rapid reaction at mild temperatures. academie-sciences.fracs.org For a manganese(I) complex, the rate-determining step was identified as the release of CO₂, with a calculated barrier of 16.7 kcal/mol. researchgate.net
Table 2: Calculated Activation Energies for Key Steps in this compound Decomposition from DFT Studies This table is interactive. Click on the headers to sort the data.
| Catalyst/Surface | Reaction Step | Activation Energy (eV) | Activation Energy (kcal/mol) | Reference(s) |
|---|---|---|---|---|
| CO-covered Pt(111) | HCOOH* → HCOO* + H* | 0.92 | 21.2 | cambridge.org |
| CO-covered Pt(111) | HCOO* → CO₂* + H* | 1.49 | 34.4 | cambridge.org |
| Pd(111) | HCOOH* → COOH* + H* | - | - | acs.org |
| Pd₁Ni₁(111) | HCOOH* → COOH* + H* | 1.076 | 24.8 | acs.org |
| Cu(111) | HCOOH → bi-HCOO + H | 0.30 - 0.37 | 6.9 - 8.5 | tandfonline.com |
| Ni(110) | CO₂ + H → HCOO | 0.41 | 9.5 | nih.gov |
| Ni(110) | HCOO + H → HCOOH | 1.03 | 23.8 | nih.gov |
| Ni(110) | CO₂ + H → COOH | 1.16 | 26.7 | nih.gov |
| Ni(110) | COOH + H → HCOOH | 0.58 | 13.4 | nih.gov |
| Ir(III) Complex | Overall Cycle | - | 17.3 | academie-sciences.fracs.org |
Role of Metal-Ligand Cooperation and Metal-Support Interactions
DFT studies have highlighted the critical role of the ligand environment and the support material in tuning the catalytic activity and selectivity for this compound reactions.
Metal-Ligand Cooperation (MLC) refers to mechanisms where the ligand is not a mere spectator but actively participates in bond activation. DFT calculations have been essential in revealing these cooperative pathways. For a ruthenium hydride complex with a tetradentate dad-bis-phosphine ligand, computational studies showed that the "non-innocent" ligand is crucial for the additive-free dehydrogenation of this compound. researchgate.net Similarly, for a rhodium(I) complex, DFT calculations supported a cooperative pathway involving a flanking phenyl group of the ligand in both the activation of this compound and the release of H₂. This reversible C-H activation of the ligand demonstrates a viable mechanism for bifunctional catalysis. In another example, an iridium(III) complex with a remote NH functionality in the ligand was shown through DFT to operate via a self-assisted concerted dehydrogenation, where the NH group acts as a hydrogen shuttle. academie-sciences.fracs.org
Metal-Support Interactions (MSI) are also crucial, especially in heterogeneous catalysis. The support can modify the electronic properties of the metal catalyst, thereby influencing its performance. DFT studies on single-atom catalysts (SACs) have provided atomic-scale understanding of these interactions. nih.govaip.org For platinum-group SACs on graphitic carbon nitride (g-C₃N₄), robust metal-support interactions were found to be driven by d-p orbital hybridization, and a linear correlation was established between the d-band center position and catalytic selectivity. nih.govaip.org The electronic metal-support interaction (EMSI) is recognized as a key factor in modulating the catalytic performance of SACs on graphene. aip.org Boron nitride (BN) has also been investigated as a support material, with DFT studies showing that Pt-doped BN nanosheets have improved activity for CO₂ hydrogenation to this compound.
Molecular Dynamics (MD) Simulations
While DFT is powerful for studying reaction pathways, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of this compound in condensed phases, providing insights into structural arrangements, transport properties, and the influence of the environment over time.
Development of Intra- and Intermolecular Interaction Potentials
Accurate MD simulations rely on force fields, which are sets of parameters and equations describing the intra- and intermolecular interaction potentials. The development of reliable force fields for this compound has been an active area of research.
Ab initio quantum-chemical calculations have been used to develop atom-atom pair potentials for this compound that include both intra- and intermolecular degrees of freedom. nih.gov These studies considered both the cis and trans conformers of this compound, which are thought to be components of liquid and crystal phases, especially under extreme conditions. aip.orgnih.gov The development of these potentials is justified by the finding that three-body and higher-order interactions are negligible. researchgate.netnih.gov
Several force fields have been developed or adapted for this compound simulations. The ReaxFF reactive force field, for example, has been used to simulate the interactions between TiO₂ nanoparticles and this compound, allowing for the study of chemical reactions at the interface. scm.comacs.org Other approaches involve developing force fields for polar liquids by targeting experimental properties like the dielectric constant. More recently, machine learning force fields (ML-FFs), often based on neural networks, are being developed. academie-sciences.fr These ML-FFs can achieve the accuracy of ab initio methods while being computationally efficient enough for large-scale MD simulations, enabling the study of complex processes like this compound dissociation in water. academie-sciences.fracs.org
Studies of Condensed Phases and Extreme Conditions
MD simulations using these developed potentials have been employed to study this compound in various environments. Simulations of liquid this compound have helped characterize its hydrogen-bonding network. researchgate.nettandfonline.com These studies have shown that small clusters formed by strong O-H···O bonds are linked by weaker C-H···O bonds into larger branched structures. researchgate.net
The behavior of this compound mixed with other substances, such as water, has also been investigated. MD simulations of this compound-water aggregates have been performed across a range of temperatures and compositions relevant to atmospheric conditions. aip.org These simulations show that depending on the temperature and water content, the system can exist as mixed liquid-like aggregates or as water molecules adsorbed on a this compound grain. aip.org
Furthermore, MD simulations have been used to explore the behavior of this compound under extreme conditions of high pressure and temperature. First-principles calculations combined with MD have predicted a polymerization phase for this compound at pressures around 20 GPa, where covalent bonds form between molecules within a chain through the symmetrization of hydrogen bonds. osti.govresearchgate.net These theoretical findings support experimental observations from IR, Raman, and XRD studies. osti.govresearchgate.net Ab initio MD simulations have also been used to investigate the deprotonation of this compound in aqueous solutions, providing estimates for the free energy barrier of this fundamental process. nih.gov
Quantum Chemical Studies on Conformational Isomers (cis/trans) and Dimers
This compound exists as two planar conformational isomers: cis-formic acid and trans-formic acid. The trans conformer, where the hydroxyl hydrogen and the carbonyl oxygen are on opposite sides of the C-O bond, is the more stable ground-state structure. aip.orgresearchgate.net The cis conformer, with these atoms on the same side, is higher in energy. aip.orgresearchgate.net Quantum chemical calculations have been instrumental in determining the energetic and structural differences between these two isomers.
Ab initio calculations have shown that the trans isomer is more stable than the cis isomer by approximately 3.90 ± 0.09 kcal/mol. aip.org The energy barrier for the cis-trans rearrangement is calculated to be about 12.97 kcal/mol above the lower-energy trans minimum, indicating that the conversion between the two forms requires a significant amount of energy. aip.org
In the gas phase and in non-polar solvents, this compound readily forms dimers and other aggregates stabilized by hydrogen bonds. aip.org The most stable and well-characterized dimer is the cyclic trans-trans dimer, which features two strong O-H···O=C hydrogen bonds, forming an eight-membered ring. aip.orgd-nb.info
Quantum chemical studies have explored a wide range of possible dimer structures arising from the combination of cis and trans monomers. aip.orgaip.org Stochastic searches of the potential energy surface for this compound dimers have identified as many as 21 distinct minima, including structures formed from cis + cis, cis + trans, and trans + trans monomer combinations. aip.org These studies have revealed a variety of hydrogen bonding motifs, including not only the primary C=O···H-O and H-O···H-O interactions but also weaker C-H···O and C=O···C interactions. aip.org
The stability of these dimers is a key area of investigation. For instance, five different cis-cis dimer structures have been predicted with interaction energies ranging from -16.9 to -27.2 kJ mol⁻¹. acs.org Experimental observation of these cis-cis dimers has been achieved in argon matrices through selective vibrational excitation of the trans conformer. acs.org
The table below summarizes key computational data for this compound monomers and a selection of its dimers.
| Species | Conformation | Relative Energy (kcal/mol) | Interaction Energy (kJ/mol) | Key Hydrogen Bonds |
| Monomer | trans | 0 | - | - |
| cis | 3.90 - 4.24 aip.org | - | - | |
| Dimer | trans-trans (cyclic) | Most Stable Dimer | - | 2 x O-H···O=C aip.orgd-nb.info |
| trans-cis | Higher Energy | - | Various | |
| cis-cis | Higher Energy | -16.9 to -27.2 acs.org | Various |
Data compiled from various theoretical studies. Relative energies are with respect to the trans-monomer. Interaction energies are for the formation of the dimer from two monomers.
Computational Modeling for Atmospheric Chemistry (e.g., chemistry-climate models)
Computational models are essential tools for understanding the role of this compound in the atmosphere, where it is one of the most abundant carboxylic acids. copernicus.org Chemistry-climate models, such as ECHAM5/MESSy and global chemistry-transport models, are used to simulate the sources, sinks, and atmospheric burden of this compound. esm-project.netchemistryviews.orgpnas.org
A significant challenge for these models has been the consistent underestimation of atmospheric this compound concentrations compared to observations from ground, airborne, and satellite measurements. chemistryviews.orgrsc.org This discrepancy points to an incomplete understanding of its atmospheric sources and chemical pathways. chemistryviews.org
Recent computational modeling studies have focused on resolving this issue. One major breakthrough has been the identification of a previously overlooked multiphase pathway for this compound production. copernicus.orgesm-project.net This pathway involves the hydration of formaldehyde (B43269) in cloud droplets to form methanediol (B1200039). esm-project.netsciencedaily.com This methanediol can then be outgassed from the droplets and subsequently oxidized in the gas phase by hydroxyl (OH) radicals to produce this compound. esm-project.netsciencedaily.com
Simulations incorporating this new pathway have shown a significant increase in the predicted atmospheric abundance of this compound. esm-project.net Some models estimate that this pathway could generate up to four times more this compound than all other previously known chemical sources combined. copernicus.orgesm-project.net The inclusion of this mechanism in models like ECHAM5/MESSy has led to better agreement with satellite observations from instruments like the Infrared Atmospheric Sounding Interferometer (IASI). esm-project.netchemistryviews.org
However, the exact contribution of this pathway is still a subject of active research. Some recent studies using high-level accuracy coupled cluster calculations suggest a lower rate constant for the reaction between methanediol and OH radicals, which would result in a smaller, though still significant, contribution to global this compound production. pnas.org
Another area of focus for computational modeling is the role of biomass burning as a source of this compound. rsc.org Models are used to analyze data from field campaigns, such as WE-CAN and FIREX-AQ, to better quantify emission ratios and factors for this compound from wildfires. rsc.org These studies have revealed that this compound emissions from fires are often higher than previously assumed and that there is rapid secondary production of this compound within smoke plumes. rsc.org
The table below presents a summary of key aspects of this compound's representation in atmospheric chemistry models.
| Model Aspect | Key Findings from Computational Modeling | Model(s) / Method(s) |
| Atmospheric Abundance | Models historically underestimate this compound concentrations. chemistryviews.orgrsc.org | ECHAM5/MESSy, Various global chemistry-transport models esm-project.netchemistryviews.orgpnas.org |
| Primary Production | Photochemical degradation of volatile organic compounds is a known source. chemistryviews.org | General Atmospheric Chemistry Models |
| Secondary Production | A key multiphase pathway involves the gas-phase oxidation of cloud-outgassed methanediol (from formaldehyde). esm-project.netsciencedaily.com | ECHAM5/MESSy esm-project.netchemistryviews.org |
| Biomass Burning | Wildfires are a significant source with higher than expected emission ratios and rapid in-plume production. rsc.org | Analysis of WE-CAN and FIREX-AQ data rsc.org |
| Atmospheric Impact | Increased this compound burden can lower the pH of cloud and rainwater by up to 0.3. esm-project.netsciencedaily.com | ECHAM5/MESSy esm-project.netsciencedaily.com |
Future Research Directions and Outlook
Development of Next-Generation Catalysts for Formic Acid Conversion
The efficiency of converting this compound into other valuable chemicals or energy is heavily reliant on the performance of catalysts. The development of new and improved catalysts is a cornerstone of future research.
Current research is intensely focused on both homogeneous and heterogeneous catalysts for the dehydrogenation of this compound, a process that releases hydrogen gas. fau.eursc.org While homogeneous catalysts have demonstrated high activity and selectivity at mild temperatures, heterogeneous catalysts are often favored for industrial applications due to their ease of separation and reuse. fau.eumdpi.com
A significant area of development is the creation of catalysts with enhanced stability and tolerance to poisons like carbon monoxide (CO). fau.eu For instance, the incorporation of elements like phosphorus into palladium-based catalysts has been shown to increase their tolerance to CO. fau.eu Researchers are also exploring the use of bimetallic and trimetallic nanoparticles to improve catalytic activity and stability. For example, Ir(IV)-doped PdAg alloy nanodendrites have shown significantly enhanced activity for this compound oxidation compared to their individual metal counterparts. mdpi.com
The design of catalysts at the atomic level is another promising frontier. Single-atom catalysts, where individual metal atoms are dispersed on a support material, offer the potential for maximum atom utilization and unique catalytic properties. researchgate.netnih.gov Furthermore, the development of catalysts based on earth-abundant and non-toxic metals is a key goal to ensure the economic and environmental viability of this compound technologies. acs.org
Recent advancements include the optimization of silica-supported palladium catalysts, which have shown a tenfold increase in activity for converting this compound to hydrogen. imarcgroup.com Additionally, novel materials like metallophthalocyanine-based covalent organic frameworks are being developed as highly crystalline and porous supports for catalytic metals, aiming for recyclable and highly efficient heterogeneous catalysts for CO2 hydrogenation to this compound. europa.eu
The following table summarizes key research findings in the development of next-generation catalysts for this compound conversion:
| Catalyst Type | Key Innovation | Reported Performance Improvement | Reference |
| Heterogeneous (Silica-Supported Palladium) | Optimization of metal-support interaction and controlled Pd⁰/PdO ratio. | Tenfold increase in activity for this compound to hydrogen conversion. | imarcgroup.com |
| Heterogeneous (Palladium-based) | Incorporation of phosphorus to enhance stability. | Increased CO tolerance. | fau.eu |
| Heterogeneous (Bismuth-based electrocatalysts) | Advanced nanostructuring and defect engineering. | Enhanced active site density, reaction kinetics, and selectivity for this compound production from CO2. | acs.org |
| Homogeneous (Ruthenium-based) | Use of water-soluble ligands. | High-pressure hydrogen generation (up to 75 MPa) from this compound dehydrogenation. | rsc.org |
| Heterogeneous (Monometallic Pd and Bimetallic Pd:Co) | Modulation of Pd activity with Co. | Potential for efficient hydrogen production with lower noble metal content. | mdpi.com |
| Trimetallic (Ir(IV)-doped PdAg nanodendrites) | Doping with a third metal to enhance activity and stability. | Mass activity of 1.09 A mgPd−1, nearly double that of PdAg and 2.7 times that of Pd catalysts. | mdpi.com |
Integration of this compound Technologies in Circular Carbon Economy Frameworks
This compound is increasingly recognized as a key molecule in the transition towards a circular carbon economy. acs.orgresearchgate.netocochem.com This concept aims to minimize waste and make the most of resources by converting carbon dioxide (CO2), a major greenhouse gas, into valuable products.
One of the most promising applications of this compound in this context is as a liquid organic hydrogen carrier (LOHC). mdpi.comvupas.euthe-innovation.org this compound can be produced from the hydrogenation of CO2 and then safely stored and transported as a liquid at ambient conditions. ocochem.comvupas.eu When hydrogen is needed, it can be released through a dehydrogenation process, and the resulting CO2 can be captured and recycled back into this compound production, creating a closed-loop system. vupas.eu
The electrochemical reduction of CO2 to this compound using renewable electricity is another key technology being developed. acs.org This process offers a direct route to convert captured CO2 into a useful chemical, contributing to both carbon mitigation and the production of green fuels and chemicals. acs.orgocochem.com Companies like OCOchem are commercializing technologies to electrochemically convert recycled CO2 and water into this compound, which can then be used in various industries, reducing the carbon intensity of everyday products. ocochem.com
Scale-Up Challenges and Industrial Implementation of this compound Pathways
While the science behind this compound production and utilization is advancing rapidly, significant challenges remain in scaling up these technologies for industrial implementation.
The energy input required for the processes is another critical factor. mdpi.com For instance, the electrochemical reduction of CO2 to this compound is energy-intensive, and its economic viability is highly dependent on the availability of low-cost renewable electricity. mdpi.comcore.ac.uk Similarly, the separation and purification of this compound from the reaction mixture can be energy-intensive, adding to the operational costs. mdpi.compolymtl.ca
For direct this compound fuel cells (DFAFCs), challenges include the slow kinetics of this compound oxidation at the anode and the crossover of this compound from the anode to the cathode, which can poison the cathode catalyst. nih.govresearchgate.net Overcoming these issues requires the development of more efficient and robust electrocatalysts and membrane materials. nih.govresearchgate.net
Furthermore, the successful industrial implementation of this compound pathways will require the development of integrated process designs that optimize energy and material flows. mdpi.com This includes efficient CO2 capture technologies, integrated systems for hydrogen production (if required), and effective product separation and purification steps. mdpi.comenergy.gov Demonstrating stable operation of large-scale electrolyzers for this compound production from CO2 remains a key technical challenge. energy.gov
Interdisciplinary Research in this compound Science and Engineering
Addressing the multifaceted challenges and opportunities associated with this compound requires a highly interdisciplinary approach, bringing together expertise from various fields.
Chemistry and Materials Science are fundamental to the development of next-generation catalysts. imarcgroup.com This includes synthesizing novel materials, characterizing their properties at the atomic level, and understanding the mechanisms of catalytic reactions. nih.govrsc.org
Chemical and Process Engineering are crucial for designing, modeling, and optimizing the reactors and separation processes involved in this compound production and utilization. mdpi.comvupas.eu This includes performing techno-economic analyses and life cycle assessments to evaluate the economic and environmental performance of different pathways. mdpi.comnrel.gov
Electrochemistry plays a vital role in the development of efficient electrocatalysts and electrolyzers for the conversion of CO2 to this compound and for use in direct this compound fuel cells. acs.orgnih.gov
Biology and Biotechnology are contributing to the development of biocatalytic and fermentative routes for this compound production from renewable feedstocks. nih.goveurekalert.org This includes engineering microorganisms to efficiently convert biomass or C1 compounds like this compound into valuable products. nih.gov
Collaborative efforts between academia and industry are also essential to bridge the gap between fundamental research and practical application. eurekalert.orgdnv.com Joint innovation projects that bring together researchers, technology developers, and end-users can accelerate the commercialization of this compound-based technologies and their contribution to a more sustainable future. dnv.com
Q & A
Q. How can formic acid emissions from heritage materials be quantified under controlled laboratory conditions?
-
Methodology : Use dynamic chamber testing with standardized temperature (e.g., 23°C) and relative humidity (RH; 50%) conditions. Measure emissions via ion chromatography (IC) after absorbing volatile acids in 0.1 M NaOH. Calculate area-specific emission rates (SERa) using the formula:
where is chamber concentration (µg/m³), is air exchange rate (h⁻¹), and is material loading factor (m²/m³) .
-
Key Considerations : Precondition samples for 24 hours before measurement to stabilize emissions. Include blank chambers to account for background contamination .
Q. What environmental factors significantly influence this compound emission rates from wood and paper?
- Temperature : Lowering temperature from 23°C to 10°C reduces emission rates by 2–4× for wood and paper.
- Humidity : Reducing RH from 50% to 20% decreases emissions by >2× due to suppressed hydrolysis of acetyl groups in cellulose .
- Experimental Design : Use multi-condition testing (e.g., 23°C/50% RH, 10°C/50% RH, 23°C/20% RH) to isolate temperature and humidity effects .
Advanced Research Questions
Q. How can contradictions in reported this compound emission rates between studies be resolved?
- Analysis Framework :
- Material Heterogeneity : Compare natural aging vs. accelerated aging protocols; aged wood emits 145 µg/m²/h, while new softwood emits 303 µg/m²/h .
- Sampling Methods : Discrepancies may arise from differences in chamber loading factors or air exchange rates. Standardize protocols per ISO 16000-6 for VOC sampling .
- Detection Limits : Ensure quantification limits (e.g., 5 µg/m³ for IC) are comparable across studies .
- Case Study : Smedemark et al. (2020) found paper emissions 3× higher than prior studies due to differences in sample preconditioning .
Q. What methodological approaches are recommended for modeling this compound accumulation in heritage storage environments?
- Model Inputs : Incorporate SERa values, room dimensions, air exchange rates, and pollutant sinks (e.g., adsorption on surfaces).
- Validation : Compare model predictions with field data (e.g., 600 m³ storage rooms with mechanical ventilation) to refine parameters like temperature-dependent emission scaling factors .
- Software Tools : Use computational fluid dynamics (CFD) to simulate spatial distribution of acids, validated by passive samplers in real-world settings .
Q. How can VOC profiling distinguish this compound sources in multi-material indoor environments?
- Technique : Combine thermal desorption gas chromatography-mass spectrometry (TD-GC/MS) with multivariate analysis. Identify marker compounds (e.g., vanillin from lignin oxidation in paper) and exclude ubiquitous VOCs like acetic acid .
- Limitations : Overlapping VOC sources (e.g., acetic acid from wood and adhesives) require isotopic tracing (δ¹³C analysis) for unambiguous attribution .
Methodological Considerations
Q. What are the best practices for sampling this compound in field studies with mixed-material heritage collections?
- Passive Sampling : Deploy diffusive samplers (e.g., sodium carbonate-coated filters) for long-term monitoring (weeks to months) to capture seasonal variations (e.g., summer vs. winter concentrations) .
- Active Sampling : Use Tenax TA® tubes with TD-GC/MS for simultaneous quantification of this compound and co-emitted VOCs (e.g., furfural from paper degradation) .
- QA/QC : Calibrate pumps to 125 mL/min flow rates and validate against reference chambers to minimize systematic errors .
Q. How can researchers mitigate this compound-induced corrosion in experimental setups involving metal artifacts?
- Material Segregation : Store high-emission materials (e.g., cellulose acetate films emitting 887–4,820 ng/g/h) separately using airtight enclosures with scavengers (e.g., activated carbon) .
- Environmental Control : Maintain storage at ≤10°C and ≤20% RH to reduce corrosion rates by 50–75% compared to ambient conditions .
Data Interpretation and Reporting
Q. How should researchers address variability in this compound emission data from replicate samples?
- Statistical Tools : Apply ANOVA to assess intra-sample variability (e.g., natural wood vs. PEG-treated archaeological wood). Report confidence intervals for SERa values .
- Normalization : Express emissions per unit mass (SERm) for materials with irregular surfaces (e.g., textiles) to enable cross-study comparisons .
Q. What are the implications of detecting trace VOCs alongside this compound in paper degradation studies?
- Interpretation : Trace VOCs (e.g., aldehydes, ketones) may indicate oxidative degradation pathways. Prioritize compounds with known material interactions (e.g., nonanal accelerating cellulose hydrolysis) .
- Reporting Standards : Use the NIST Mass Spectral Library and retention indices for compound identification, and report limits of detection (LOD) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
